15-Keto Latanoprost Acid
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,19-22,25-26H,2,7,10-16H2,(H,27,28)/b6-1-/t19-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFISZERSIOETNK-LYTHEMCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857910 | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369585-22-8 | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 15-Keto Latanoprost Acid from Latanoprost: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 15-Keto Latanoprost (B1674536) Acid, a significant metabolite and degradation product of the prostaglandin (B15479496) F2α analog, latanoprost. The synthesis is a two-step process involving the selective oxidation of the C-15 hydroxyl group of latanoprost to form the intermediate, 15-Keto Latanoprost, followed by the hydrolysis of its isopropyl ester to yield the final acidic product. This document details the experimental protocols for these transformations, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow and relevant chemical transformations. The methodologies described are based on established chemical principles for the oxidation of secondary alcohols and ester hydrolysis, adapted for the specific substrate of latanoprost.
Introduction
Latanoprost is a widely prescribed medication for the treatment of glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[1] One of the key metabolic and degradation pathways of latanoprost involves the oxidation of the secondary alcohol at the C-15 position to a ketone, forming 15-Keto Latanoprost.[2][3] This metabolite can be further hydrolyzed to 15-Keto Latanoprost Acid. The presence of these keto-derivatives is of interest in stability studies, impurity profiling, and for further pharmacological evaluation.
This guide outlines a reliable laboratory-scale synthesis of this compound from latanoprost, providing detailed experimental procedures that can be adapted by researchers in the fields of medicinal chemistry, drug metabolism, and pharmaceutical development.
Synthetic Pathway Overview
The conversion of latanoprost to this compound is achieved in two sequential reaction steps:
-
Oxidation: The selective oxidation of the C-15 secondary alcohol of latanoprost to a ketone.
-
Hydrolysis: The saponification of the isopropyl ester of the resulting 15-Keto Latanoprost to the corresponding carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 15-Keto Latanoprost via Dess-Martin Oxidation
The Dess-Martin periodinane (DMP) oxidation is a mild and highly selective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[4] It is well-suited for complex molecules with sensitive functional groups, such as latanoprost.
Materials:
-
Latanoprost
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve latanoprost (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
To the stirred solution, add Dess-Martin Periodinane (1.5 equivalents) portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexane:ethyl acetate). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 15-Keto Latanoprost.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Step 2: Synthesis of this compound via Ester Hydrolysis
The hydrolysis of the isopropyl ester to the carboxylic acid can be achieved under basic conditions.
Materials:
-
15-Keto Latanoprost
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the purified 15-Keto Latanoprost (1 equivalent) in a mixture of THF and MeOH (e.g., 3:1 v/v).
-
Cool the solution in an ice bath and add 1 M NaOH solution (2-3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and wash with a nonpolar solvent like diethyl ether or hexane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
-
If necessary, the product can be further purified by preparative HPLC.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Latanoprost | C₂₆H₄₀O₅ | 432.60 |
| 15-Keto Latanoprost | C₂₆H₃₈O₅ | 430.58[5] |
| This compound | C₂₃H₃₂O₅ | 388.50[6] |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time | Expected Yield |
| 1 | Dess-Martin Oxidation | Dess-Martin Periodinane | DCM | Room Temperature | 1-3 hours | 85-95% |
| 2 | Ester Hydrolysis | Sodium Hydroxide | THF/MeOH/H₂O | Room Temperature | 2-4 hours | >90% |
Note: Expected yields are based on typical outcomes for these reaction types on complex molecules and may vary depending on the specific reaction conditions and scale.
Visualization of Key Processes
The following diagrams illustrate the chemical transformation and the experimental workflow.
Conclusion
The synthesis of this compound from latanoprost is a straightforward two-step process that can be reliably performed in a laboratory setting. The use of a mild and selective oxidizing agent such as Dess-Martin periodinane ensures the efficient conversion of the C-15 secondary alcohol to a ketone with minimal side products. Subsequent basic hydrolysis of the isopropyl ester yields the desired carboxylic acid. The detailed protocols and structured data provided in this guide are intended to support researchers and professionals in the pharmaceutical sciences in the synthesis and further investigation of this important latanoprost metabolite.
References
- 1. mdpi.com [mdpi.com]
- 2. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound - CAS - 369585-22-8 | Axios Research [axios-research.com]
An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of 15-Keto Latanoprost Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Keto Latanoprost Acid is a key metabolite of Latanoprost Acid, the active form of the ophthalmic drug Latanoprost used in the management of glaucoma. Understanding the chemical stability and degradation pathways of this metabolite is crucial for ensuring the safety, efficacy, and quality of Latanoprost formulations. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound, based on available literature and an understanding of the stability of related prostaglandin (B15479496) F2α analogs. Detailed experimental protocols for forced degradation studies and analytical methodologies for the identification of degradation products are presented. This document aims to serve as a valuable resource for researchers and professionals involved in the development and quality control of Latanoprost and related compounds.
Introduction
Latanoprost, an isopropyl ester prodrug, is a prostaglandin F2α analog that effectively reduces intraocular pressure. Upon administration, it is rapidly hydrolyzed by corneal esterases to its biologically active form, Latanoprost Acid. A significant metabolic pathway for Latanoprost Acid involves the oxidation of the 15-hydroxyl group to form this compound. While 15-Keto Latanoprost is generally considered a minor degradation product of Latanoprost itself, the stability of its acid form is a critical parameter in understanding the overall impurity profile of the drug product.[1][2]
This guide will explore the potential chemical instabilities of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis. It will also provide detailed experimental protocols and analytical methods to facilitate further research in this area.
Chemical Structure and Properties
-
IUPAC Name: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid[]
-
Molecular Formula: C23H32O5[]
-
Molecular Weight: 388.51 g/mol []
Potential Degradation Pathways
Direct and comprehensive studies on the degradation pathways of this compound are limited in publicly available literature. However, based on the known degradation of Latanoprost and other prostaglandin analogs, the following pathways can be postulated.[4][5]
Hydrolysis
While this compound itself does not contain an ester group susceptible to hydrolysis in the same manner as Latanoprost, other ester-containing impurities or formulations could undergo hydrolysis. For Latanoprost, hydrolysis of the isopropyl ester to Latanoprost Acid is a primary degradation pathway, particularly under acidic and alkaline conditions.
Oxidation
The cyclopentane (B165970) ring and the side chains of prostaglandin analogs can be susceptible to oxidation. For this compound, further oxidation could potentially occur at the allylic positions or other susceptible sites on the molecule, leading to the formation of various oxidative degradation products. The presence of the keto group at the C-15 position may influence the oxidative stability of the molecule compared to Latanoprost Acid.
Photodegradation
Prostaglandin F2α analogs are known to be sensitive to light, particularly UV radiation. Exposure to light can lead to complex degradation pathways, including isomerization and the formation of various photolytic products. It is highly probable that this compound exhibits similar photosensitivity.
Isomerization
Epimerization at chiral centers and cis/trans isomerization of the double bond in the alpha chain are known degradation pathways for Latanoprost. It is plausible that this compound could also undergo similar isomerization under certain conditions, such as exposure to light or heat.
Data Presentation: Quantitative Stability Data (Hypothetical)
Due to the lack of specific quantitative stability data for this compound, the following table is presented as a hypothetical example based on typical degradation profiles of related prostaglandin analogs. This table is intended to serve as a template for researchers to populate with their own experimental data.
| Stress Condition | Parameter | Value | Putative Degradation Products |
| Acidic Hydrolysis | % Degradation (0.1 M HCl, 60°C, 24h) | 5-15% | Further side-chain cleavage products |
| Alkaline Hydrolysis | % Degradation (0.1 M NaOH, RT, 24h) | 10-25% | Epimers, rearrangement products |
| Oxidative | % Degradation (3% H2O2, RT, 24h) | 15-30% | Hydroxylated and other oxidized species |
| Thermal | % Degradation (70°C, 48h) | 5-10% | Isomers, dehydration products |
| Photolytic | % Degradation (ICH Q1B, 24h) | 20-40% | Isomers, photolytic adducts |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies, adapted from established protocols for Latanoprost.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or methanol.
Forced Degradation Conditions
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. Before analysis, neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for 24 hours. Neutralize with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
Sample Preparation for Analysis
After the specified incubation period, dilute all stressed samples, including the neutralized acidic and alkaline samples, to a final concentration of approximately 10 µg/mL with the mobile phase. Filter the samples through a 0.22 µm syringe filter before injection into the analytical system.
Analytical Methodology
A stability-indicating method is crucial for separating the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (LC-MS/MS) is the recommended approach.
Table 2: Example HPLC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive and Negative modes |
| Scan Mode | Full scan for identification, Product ion scan (MS/MS) for structural elucidation |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temp | 350°C |
Mandatory Visualizations
In-Silico Postulated Degradation Pathway of this compound
Caption: Postulated degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Experimental workflow for forced degradation studies.
Conclusion
While direct stability data for this compound is not extensively available, this guide provides a robust framework for initiating and conducting comprehensive stability studies. By adapting established protocols for Latanoprost and utilizing advanced analytical techniques, researchers can effectively investigate the degradation pathways of this important metabolite. A thorough understanding of the stability of this compound will contribute significantly to the development of stable and safe Latanoprost drug products. Further research is encouraged to generate specific stability data and confirm the postulated degradation pathways outlined in this document.
References
The Biological Role of 15-Keto Latanoprost Acid in Aqueous Humor Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the biological role of 15-Keto Latanoprost (B1674536) Acid (KL-A), an active metabolite of the prostaglandin (B15479496) analogue latanoprost, in the regulation of aqueous humor dynamics. Latanoprost is a first-line treatment for glaucoma, a condition characterized by elevated intraocular pressure (IOP).[1][2][3][4][5] The primary mechanism of action for these compounds involves enhancing the outflow of aqueous humor to reduce IOP. This guide synthesizes quantitative data from key studies, details the experimental protocols used for their evaluation, and provides visual representations of the underlying signaling pathways and experimental workflows. The information presented is intended to support researchers, scientists, and drug development professionals in the field of ophthalmology and glaucoma treatment.
Introduction: Prostaglandin Analogues and Intraocular Pressure
Glaucoma is a leading cause of irreversible blindness worldwide, with elevated intraocular pressure (IOP) being the primary modifiable risk factor.[4][5] Prostaglandin F2α (PGF2α) analogues, such as latanoprost, are highly effective IOP-lowering agents.[1][2][3] Latanoprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[6][7] A key metabolite of latanoprost acid is 15-Keto Latanoprost Acid (KL-A).[8][9] Understanding the pharmacological activity of this metabolite is crucial for a comprehensive understanding of latanoprost's therapeutic effect and for the development of new glaucoma therapies.
Prostaglandin analogues primarily reduce IOP by increasing the outflow of aqueous humor, the clear fluid that fills the anterior chamber of the eye.[2][7] There are two main outflow pathways: the conventional (trabecular) pathway and the unconventional (uveoscleral) pathway.[2] Prostaglandin analogues are known to predominantly enhance uveoscleral outflow.[1][7][10]
Mechanism of Action of this compound
Studies in non-human primates have demonstrated that this compound is a potent ocular hypotensive agent. Its primary mechanism of action is the enhancement of uveoscleral outflow. Research has shown that KL-A does not significantly alter aqueous humor formation or the facility of outflow through the conventional trabecular meshwork pathway.[11][12][13] This indicates that the reduction in IOP is almost exclusively due to an increase in the drainage of aqueous humor through the uveal and scleral tissues.
The molecular mechanism underlying this increased outflow involves the activation of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[14][15]
Signaling Pathway
Activation of the FP receptor by agonists like latanoprost acid and its metabolites initiates a downstream signaling cascade. The FP receptor is coupled to the Gq class of G-proteins.[2][14] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][16] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9][16] This signaling cascade ultimately leads to the remodeling of the extracellular matrix (ECM) in the ciliary muscle and sclera.[2][10] This remodeling, which involves the regulation of matrix metalloproteinases (MMPs), increases the permeability of the tissues, thereby facilitating uveoscleral outflow.[1][4][11][17][18]
Quantitative Data on IOP Reduction
Clinical and preclinical studies have provided valuable quantitative data on the IOP-lowering effects of this compound, often in comparison to latanoprost. The following tables summarize key findings from studies in glaucomatous and normal monkey eyes.
Table 1: Effect of Multiple Doses of this compound (KL-A) and Latanoprost on Intraocular Pressure (IOP) in Glaucomatous Monkey Eyes
| Treatment (Once Daily) | N | Day 1 Peak IOP Reduction (mmHg ± SEM) | Day 5 Peak IOP Reduction (mmHg ± SEM) | Day 5 Peak IOP Reduction (%) |
| 0.0001% KL-A | 8 | 3.0 ± 0.3 | 3.0 ± 0.3 | 9% |
| 0.001% KL-A | 8 | 7.6 ± 0.6 | 7.6 ± 0.6 | 23% |
| 0.01% KL-A | 8 | 6.3 ± 0.4 | 6.3 ± 0.4 | 18% |
| 0.005% Latanoprost | 8 | 6.0 ± 0.3 | 6.6 ± 0.6 | 20% |
Data adapted from Wang et al., 2007.[11][13]
Table 2: Effect of a Single Dose of 0.005% this compound (KL-A) on Aqueous Humor Dynamics in Normal Monkey Eyes
| Parameter | Baseline (Mean ± SEM) | Vehicle-Treated (Mean ± SEM) | KL-A Treated (Mean ± SEM) | P-value (vs. Vehicle) |
| IOP (mmHg) | 16.2 ± 0.5 | 15.9 ± 0.6 | 13.5 ± 0.5 | < 0.01 |
| Outflow Facility (μL/min/mmHg) | 0.28 ± 0.03 | 0.27 ± 0.03 | 0.26 ± 0.03 | > 0.70 |
| Aqueous Flow (μL/min) | 1.15 ± 0.08 | 1.12 ± 0.07 | 1.14 ± 0.08 | > 0.05 |
Data adapted from Wang et al., 2007.[11][12][13]
Experimental Protocols
The evaluation of compounds affecting aqueous humor dynamics relies on a set of specialized in vivo and in vitro experimental protocols. The following sections detail the methodologies for key experiments.
In Vivo IOP and Aqueous Humor Dynamics Measurement in Non-Human Primates
Non-human primates, particularly cynomolgus and rhesus monkeys, are excellent models for glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes.[12][19]
-
Objective: To measure the intraocular pressure non-invasively.
-
Apparatus: A calibrated pneumatonometer or a rebound tonometer (e.g., TonoVet™).[12][20][21]
-
Procedure:
-
The animal is sedated (e.g., with ketamine) and placed in a prone or seated position.[20][21]
-
A topical anesthetic (e.g., proparacaine (B1679620) 0.5%) is applied to the cornea.[22]
-
The tonometer probe is gently applied to the central cornea, perpendicular to its surface.
-
Multiple readings are taken and averaged to obtain a final IOP measurement.[21]
-
Measurements are typically taken at baseline and at various time points after drug administration.[13]
-
-
Objective: To measure the rate of aqueous humor formation.
-
Procedure:
-
A fluorescent tracer (e.g., fluorescein) is administered topically to the eye.[12][25]
-
After a period of equilibration, the fluorophotometer is used to measure the concentration of fluorescein (B123965) in the anterior chamber at set intervals.[24]
-
The rate of decrease in fluorescein concentration is used to calculate the aqueous humor flow rate.[23][25]
-
-
Objective: To measure the ease with which aqueous humor leaves the eye through the conventional outflow pathway.
-
Apparatus: A pneumatonometer with a tonography setting.[12][22][24]
-
Procedure:
-
The animal is sedated and positioned supine.[22]
-
A topical anesthetic is applied to the cornea.[22]
-
The tonography probe is applied to the cornea for a set duration (e.g., 2-4 minutes), exerting a constant pressure.[22]
-
The instrument records the change in intraocular pressure over time.
-
The rate of pressure decay is used to calculate the outflow facility.[12][24]
-
References
- 1. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.arizona.edu [repository.arizona.edu]
- 3. benthamdirect.com [benthamdirect.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. benchchem.com [benchchem.com]
- 6. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. mdpi.com [mdpi.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. Effect of prostaglandin analogs: Latanoprost, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Intracellular calcium mobilization following prostaglandin receptor activation in human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Objective Grading of Tonography Tracings for the Measurement of Outflow Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Aqueous humor flow measured with fluorophotometry in timolol-treated primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
15-Keto Latanoprost Acid: A Technical Examination of Prostaglandin FP Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the interaction of 15-Keto Latanoprost (B1674536) Acid with the prostaglandin (B15479496) F (FP) receptor. Latanoprost, a potent prostaglandin F2α analogue, is a first-line treatment for elevated intraocular pressure in patients with open-angle glaucoma and ocular hypertension. It is administered as an isopropyl ester prodrug, which is hydrolyzed in the eye to the biologically active latanoprost acid. A key metabolite of latanoprost acid is 15-Keto Latanoprost Acid, formed by the oxidation of the 15-hydroxyl group. While recognized as being less potent than its parent compound, a detailed understanding of its binding affinity and interaction with the FP receptor is crucial for a comprehensive pharmacological profile.
Quantitative Binding Affinity Data
For comparative context, the binding affinities of latanoprost acid and its 15(S) epimer are presented below.
| Compound | Parameter | Value (nM) | Receptor Source |
| Latanoprost Acid | Kᵢ | 98 | Recombinant Human FP Receptors[2] |
| Latanoprost Acid | IC₅₀ | 3.6 | Cat Iris Sphincter Muscle[3] |
| 15(S)-Latanoprost Acid | IC₅₀ | 24 | Cat Iris Sphincter Muscle[3] |
Prostaglandin FP Receptor Signaling Pathway
The prostaglandin FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon agonist binding, the receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), which phosphorylates downstream target proteins, ultimately leading to a physiological response.
Experimental Protocols
Competitive Radioligand Binding Assay for the Prostaglandin FP Receptor
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, for the prostaglandin FP receptor.
1. Materials:
-
Receptor Source: Cell membranes from a stable cell line recombinantly expressing the human prostaglandin FP receptor (e.g., HEK293 or CHO cells) or tissue homogenates known to express the receptor (e.g., cat iris sphincter muscle).
-
Radioligand: A tritiated high-affinity FP receptor agonist, typically [³H]-Prostaglandin F2α.
-
Test Compound: this compound.
-
Reference Compound: Unlabeled Prostaglandin F2α or Latanoprost Acid.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Cell harvester.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation:
-
Culture cells expressing the FP receptor to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.1-1 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of [³H]-PGF2α (typically at or near its Kd value), and the membrane preparation.
-
Non-specific Binding (NSB): Add assay buffer, [³H]-PGF2α, the membrane preparation, and a high concentration of unlabeled PGF2α or latanoprost acid (e.g., 10 µM) to saturate the receptors.
-
Competitive Binding: Add assay buffer, [³H]-PGF2α, the membrane preparation, and serial dilutions of the test compound (this compound). A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Harvesting and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
References
The Pharmacokinetics of 15-Keto Latanoprost Acid: A Review of Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma. Administered as an isopropyl ester prodrug, latanoprost is hydrolyzed in the cornea to its biologically active form, latanoprost acid. A further metabolic step involves the oxidation of the 15-hydroxyl group to form 15-keto latanoprost acid. While the pharmacokinetics of latanoprost and latanoprost acid have been extensively studied, data specifically detailing the pharmacokinetic profile of this compound in preclinical animal models are limited. This technical guide synthesizes the available information on the formation and physiological effects of this compound, alongside the established pharmacokinetic parameters of its parent compounds, to provide a comprehensive overview for researchers in drug development.
Metabolic Pathway of Latanoprost
Latanoprost undergoes a two-step activation and subsequent metabolism. The initial and critical activation step is the hydrolysis of the isopropyl ester by esterases present in the cornea, converting the prodrug latanoprost into the pharmacologically active latanoprost acid. Subsequently, latanoprost acid can be oxidized by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form this compound. This metabolite is also considered active. Further systemic metabolism of latanoprost acid primarily occurs in the liver via β-oxidation, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor metabolites, which are then excreted.[1][2][3][4]
Metabolic activation and systemic clearance of latanoprost.
Pharmacokinetics of Latanoprost and Latanoprost Acid
While specific pharmacokinetic data for this compound is scarce, the extensive research on latanoprost and latanoprost acid in various preclinical models provides a foundational understanding.
Cynomolgus Monkey
Studies in the cynomolgus monkey have been crucial in elucidating the ocular and systemic pharmacokinetics of latanoprost. Following topical administration, latanoprost is rapidly and completely hydrolyzed to latanoprost acid.[1][2] The acid of latanoprost reaches its maximum concentration in the plasma approximately 5 minutes after topical application and has a short elimination half-life of about 10 to 17 minutes.[2][5] Notably, this compound has been identified in the plasma of cynomolgus monkeys following latanoprost administration, confirming its formation in this species.[1]
Rabbit
In rabbits, topically applied latanoprost is also quickly hydrolyzed to latanoprost acid.[6] The initial plasma elimination half-life of latanoprost acid after topical administration is approximately 2.3 minutes.[6] Following intravenous administration, the half-life is around 9.2 minutes.[6] The primary metabolite found in urine and feces is the 1,2,3,4-tetranor metabolite of latanoprost acid.[6]
Data Summary
The following tables summarize the key pharmacokinetic parameters for latanoprost acid in preclinical animal models. It is important to note that these values are for the parent active metabolite and not this compound.
Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Plasma of Cynomolgus Monkeys
| Parameter | Value | Reference(s) |
| Tmax (topical) | ~5 min | [2] |
| t½ (elimination) | ~10-17 min | [2][5] |
Table 2: Pharmacokinetic Parameters of Latanoprost Acid in Plasma of Rabbits
| Parameter | Value | Route | Reference(s) |
| t½ (elimination) | 2.3 ± 1.9 min | Topical | [6] |
| t½ (elimination) | 9.2 ± 3.2 min | Intravenous | [6] |
| Clearance | 1.8 ± 0.3 L/hr/kg | Intravenous | [6] |
| Volume of Distribution | 0.4 ± 0.1 L/kg | Intravenous | [6] |
Pharmacodynamic Effects of 15-Keto Latanoprost
Despite the limited pharmacokinetic data, the pharmacodynamic effects of directly administered 15-keto latanoprost have been investigated in cynomolgus monkeys with laser-induced glaucoma.[7][8] These studies demonstrate that 15-keto latanoprost is a potent ocular hypotensive agent.
Once-daily topical administration of 15-keto latanoprost at concentrations of 0.0001%, 0.001%, and 0.01% resulted in significant reductions in IOP. The peak effect was observed with the 0.001% concentration, which produced an IOP reduction equivalent to or even greater than that of 0.005% latanoprost.[7][8] The maximum reduction in IOP from the vehicle-only baseline was 7.6 ± 0.6 mm Hg (23%) for 0.001% 15-keto latanoprost, compared to 6.6 ± 0.6 mm Hg (20%) for 0.005% latanoprost on day 5 of treatment.[8]
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies that have contributed to our understanding of latanoprost and 15-keto latanoprost.
Pharmacokinetic Study in Cynomolgus Monkeys
-
Drug Administration: Single or repeated topical administration of radiolabeled latanoprost.[1][2]
-
Sample Collection: Plasma, urine, and feces were collected at various time points.[1][2]
-
Analytical Method: Samples were purified using Sep-Pak C18 cartridges. Analysis was performed by reversed-phase high-performance liquid chromatography (RP-HPLC) with on-line radioactivity detection. For structural identification, gas chromatography-mass spectrometry (GC-MS) was used after derivatization.[1][2]
Pharmacokinetic Study in Rabbits
-
Animal Model: Dutch Belted or New Zealand White rabbits.[6][9]
-
Drug Administration: Topical or intravenous administration of radiolabeled latanoprost.[6]
-
Sample Collection: Blood, aqueous humor, and other ocular tissues were collected at specified time points post-administration.[6][9]
-
Analytical Method: Quantification of latanoprost and its metabolites was performed using HPLC and GC-MS.[6] More recent studies have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.
A generalized workflow for a preclinical pharmacokinetic study.
IOP Study in Glaucomatous Monkeys
-
Animal Model: Cynomolgus monkeys with laser-induced unilateral glaucoma.[7][8]
-
Drug Administration: Once-daily topical administration of 15-keto latanoprost (0.0001%, 0.001%, 0.01%) or latanoprost (0.005%) for 5 days.[7][8]
-
Measurements: Intraocular pressure was measured hourly for 6 hours on baseline, vehicle-only, and treatment days.[7][8]
-
Aqueous Humor Dynamics: Tonographic outflow facility and fluorophotometric aqueous humor flow rates were measured in normal monkeys after a single dose of 0.005% 15-keto latanoprost.[7][8]
Conclusion
While direct and comprehensive pharmacokinetic studies on this compound in preclinical animal models are not widely available in the published literature, the existing data strongly support its role as a potent, active metabolite of latanoprost. Studies in cynomolgus monkeys have confirmed its formation in vivo and demonstrated its significant IOP-lowering effects, which are comparable to, if not greater than, latanoprost at certain concentrations. The established pharmacokinetic profiles of latanoprost and latanoprost acid in monkeys and rabbits suggest that this compound likely has a short systemic half-life, minimizing the potential for systemic side effects. Further research dedicated to elucidating the specific pharmacokinetic parameters of this compound would be invaluable for a more complete understanding of its contribution to the overall therapeutic effect of latanoprost and for the potential development of new prostaglandin analogues for glaucoma treatment. The analytical methodologies, such as LC-MS/MS, are available to facilitate such future investigations.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Pharmacokinetics of latanoprost in the cynomolgus monkey. 1st communication: single intravenous, oral or topical administration on the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacokinetics of a new antiglaucoma drug, latanoprost, in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
In Vitro Metabolism of Latanoprost to 15-Keto Latanoprost Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue widely used in the treatment of glaucoma and ocular hypertension. The primary focus is on the metabolic conversion of latanoprost to its active form, latanoprost acid, and the subsequent oxidation to 15-keto latanoprost acid. This document details the enzymatic processes, experimental protocols for studying this metabolic pathway, quantitative data from relevant studies, and the associated signaling cascades.
Introduction
Latanoprost is an isopropyl ester prodrug that enhances its corneal penetration. Upon topical administration to the eye, it is rapidly hydrolyzed by esterases within the cornea and other ocular tissues to its biologically active form, latanoprost acid.[1][2] This active metabolite is a potent and selective agonist of the prostaglandin F (FP) receptor, and its binding initiates a signaling cascade that leads to a reduction in intraocular pressure (IOP).[3]
A key step in the ocular metabolism of latanoprost acid is the oxidation of the 15-hydroxyl group to form this compound. This reaction is catalyzed by the NADP+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is expressed in ocular tissues, particularly in the corneal epithelium.[4] Understanding this metabolic pathway is crucial for elucidating the complete pharmacological profile of latanoprost and for the development of new prostaglandin analogues with improved therapeutic properties.
Metabolic Pathway
The in vitro metabolism of latanoprost to this compound follows a two-step enzymatic process.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Stanniocalcin-1 (STC-1), a downstream effector molecule in latanoprost signaling, acts independent of the FP receptor for intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
In-Depth Technical Guide: The Enzymatic Activity of 15-Hydroxyprostaglandin Dehydrogenase on Latanoprost Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a leading therapeutic agent for the management of glaucoma and ocular hypertension. Administered as an isopropyl ester prodrug, it is rapidly hydrolyzed in the eye to its biologically active form, latanoprost acid. The primary mechanism of action of latanoprost acid is agonism at the prostaglandin F receptor, which increases uveoscleral outflow and consequently reduces intraocular pressure. While the systemic metabolism of latanoprost acid is well-documented to occur primarily via fatty acid beta-oxidation, the role of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the principal enzyme for the catabolism of natural prostaglandins, in the inactivation of latanoprost acid is less clear. This technical guide provides a comprehensive examination of the current understanding of the enzymatic activity of 15-PGDH on latanoprost acid. It synthesizes available data on the metabolism of latanoprost acid, explores the structural basis for its potential interaction with 15-PGDH, and presents detailed experimental protocols for the assessment of 15-PGDH activity and the quantification of latanoprost acid and its metabolites.
Introduction to Latanoprost and 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
Latanoprost is a synthetic prostaglandin F2α analogue that has become a cornerstone in the treatment of elevated intraocular pressure. Its efficacy and once-daily dosing regimen have made it a first-line therapeutic option. As a prodrug, latanoprost is converted to latanoprost acid by esterases in the cornea.[1][2] Latanoprost acid then acts as a selective agonist at the prostaglandin F (FP) receptor.[3]
15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the biological inactivation of prostaglandins, including prostaglandin E2 (PGE2), PGD2, and PGF2α.[4] It catalyzes the oxidation of the 15(S)-hydroxyl group to a 15-keto group, a modification that drastically reduces the prostaglandin's biological activity.[4] Given that latanoprost acid is a PGF2α analogue with a 15(S)-hydroxyl group, its potential as a substrate for 15-PGDH is a critical consideration in understanding its pharmacology and pharmacokinetics.
The Established Metabolic Pathway of Latanoprost Acid: Beta-Oxidation
Upon systemic absorption, latanoprost acid is extensively metabolized in the liver. The predominant metabolic pathway is fatty acid beta-oxidation, a common route for the degradation of fatty acids.[1][2][5] This process involves the sequential removal of two-carbon units from the carboxylic acid end of the molecule.
The primary metabolites of latanoprost acid formed through beta-oxidation are:
-
1,2-dinor-latanoprost acid
-
1,2,3,4-tetranor-latanoprost acid
These metabolites are subsequently excreted, primarily via the kidneys.[1][2] The plasma half-life of latanoprost acid is very short, approximately 17 minutes, indicating rapid systemic clearance.[1][6]
Pharmacokinetic Parameters of Latanoprost and its Metabolites
| Parameter | Value | Species | Reference |
| Latanoprost Acid | |||
| Peak Concentration (Aqueous Humor) | 15-30 ng/mL | Human | [6] |
| Time to Peak Concentration (Aqueous Humor) | ~2 hours | Human | [2] |
| Plasma Half-life | 17 minutes | Human | [1][6] |
| Systemic Clearance | 7 mL/min/kg | Human | [2] |
| Metabolites (Urine) | |||
| 1,2-dinor-latanoprost acid | Major metabolite | Human | [1] |
| 1,2,3,4-tetranor-latanoprost acid | Major metabolite | Human | [1] |
Activity of 15-Hydroxyprostaglandin Dehydrogenase on Latanoprost Acid: An Analysis
Direct evidence for the significant metabolism of latanoprost acid by 15-PGDH is currently lacking in the scientific literature. While 15-PGDH is highly efficient at degrading natural PGF2α, several factors suggest that latanoprost acid may be a poor substrate for this enzyme.
Structural Considerations and Substrate Specificity of 15-PGDH
The substrate specificity of 15-PGDH is determined by the three-dimensional structure of its active site. While latanoprost acid possesses the critical 15(S)-hydroxyl group that is the target for oxidation by 15-PGDH, other structural modifications, particularly in the omega-chain, can hinder its binding and catalysis.
Latanoprost acid differs from PGF2α in two key aspects:
-
Reduced 13-14 double bond: Latanoprost has a single bond between carbons 13 and 14.
-
Phenyl group at the omega-chain: A bulky phenyl group replaces the terminal pentyl chain of PGF2α.
Studies on other PGF2α analogues have shown that modifications to the omega-chain can significantly reduce their affinity for 15-PGDH. For instance, the PGF2α analogues ICI 81,008 and ICI 79,939 were found not to be substrates for 15-PGDH, with one acting as a weak inhibitor.[7] The presence of the large phenyl group in latanoprost acid may sterically hinder its proper orientation within the 15-PGDH active site, thereby preventing efficient catalysis.
Molecular docking studies of various substrates and inhibitors with 15-PGDH have revealed the importance of specific interactions with amino acid residues such as Ser138, Tyr151, and Gln148 for proper binding and catalysis.[8][9] It is plausible that the altered conformation of the omega-chain in latanoprost acid disrupts these critical interactions.
Indirect Evidence and Inferences
The rapid systemic clearance of latanoprost acid is well-explained by the efficient process of beta-oxidation in the liver.[1][2] If 15-PGDH were a major contributor to its metabolism, one would expect to find the 15-keto-latanoprost acid metabolite in significant quantities in plasma or urine. However, the primary reported metabolites are the beta-oxidation products.[1]
Therefore, while it cannot be definitively concluded that 15-PGDH has absolutely no activity on latanoprost acid, the available evidence strongly suggests that it is not a significant pathway for its systemic inactivation. The primary metabolic fate of latanoprost acid is beta-oxidation.
Signaling Pathways and Experimental Workflows
Latanoprost Acid Signaling Pathway
The therapeutic effect of latanoprost acid is initiated by its binding to the prostaglandin F (FP) receptor, a G-protein coupled receptor. This binding triggers a signaling cascade that ultimately leads to the remodeling of the extracellular matrix in the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.
Latanoprost Acid Metabolism Workflow
This workflow illustrates the metabolic fate of latanoprost from its administration as a prodrug to its systemic inactivation and excretion.
15-PGDH Enzymatic Reaction Workflow
This diagram illustrates the general enzymatic reaction catalyzed by 15-PGDH, which is the oxidation of a prostaglandin substrate.
Experimental Protocols
Protocol for 15-PGDH Activity Assay (Fluorometric)
This protocol is adapted from commercially available assay kits and provides a general method for measuring 15-PGDH activity.
A. Reagent Preparation:
-
15-PGDH Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 9.0).
-
Substrate Solution: Prepare a stock solution of a known 15-PGDH substrate (e.g., PGE2 or PGF2α) in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute to the desired final concentration in the assay buffer.
-
NAD+ Solution: Prepare a stock solution of NAD+ in distilled water and dilute to the desired final concentration in the assay buffer.
-
Developer Solution: Prepare a solution containing a diaphorase and a fluorescent probe that is reduced by NADH (e.g., resazurin).
-
Positive Control: Use a purified, recombinant 15-PGDH enzyme.
-
Inhibitor Control (Optional): Use a known 15-PGDH inhibitor (e.g., SW033291).
B. Sample Preparation:
-
Tissue Homogenates: Homogenize tissue samples in ice-cold 15-PGDH assay buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Cell Lysates: Lyse cells in ice-cold 15-PGDH assay buffer. Centrifuge and collect the supernatant.
-
Protein Concentration: Determine the protein concentration of the samples to normalize the enzyme activity.
C. Assay Procedure (96-well plate format):
-
Standard Curve: Prepare a standard curve of NADH in the assay buffer.
-
Sample and Control Wells: Add the sample, positive control, and a buffer blank to separate wells.
-
Reaction Initiation: To each well, add the NAD+ solution followed by the substrate solution to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Development: Add the developer solution to each well and incubate for an additional 15-30 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for a resazurin-based probe).
-
Calculation: Calculate the 15-PGDH activity from the standard curve, normalized to the protein concentration and expressed as mU/mg of protein.
Protocol for Quantification of Latanoprost Acid and its Metabolites by LC-MS/MS
This protocol provides a general method for the sensitive and specific quantification of latanoprost acid and its beta-oxidation metabolites in biological matrices.
A. Sample Preparation:
-
Internal Standard: Spike the biological sample (e.g., plasma, aqueous humor) with a deuterated internal standard of latanoprost acid.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins. Vortex and centrifuge.
-
Liquid-Liquid Extraction (for more complex matrices): After protein precipitation, the supernatant can be further purified by liquid-liquid extraction using a suitable solvent (e.g., ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
B. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Latanoprost Acid: Monitor the specific precursor-to-product ion transition.
-
1,2-dinor-latanoprost acid: Monitor the specific precursor-to-product ion transition.
-
1,2,3,4-tetranor-latanoprost acid: Monitor the specific precursor-to-product ion transition.
-
Deuterated Internal Standard: Monitor the specific precursor-to-product ion transition.
-
-
C. Data Analysis:
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Validation: Validate the method for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
Conclusion
The metabolism of latanoprost acid, the active form of the widely used anti-glaucoma drug latanoprost, is dominated by fatty acid beta-oxidation in the liver. While the enzyme 15-hydroxyprostaglandin dehydrogenase is the primary catalyst for the inactivation of natural prostaglandins, there is a conspicuous lack of direct evidence to support its significant role in the metabolism of latanoprost acid. Structural differences between latanoprost acid and natural prostaglandins, particularly the presence of a phenyl group on the omega-chain, likely hinder its recognition and processing by 15-PGDH.
For researchers and drug development professionals, this understanding is crucial. It implies that the systemic half-life and efficacy of latanoprost are primarily governed by the enzymes of the beta-oxidation pathway. While further in vitro studies with purified 15-PGDH and latanoprost acid could provide definitive kinetic data, the current body of evidence points towards 15-PGDH playing a minor, if any, role in the overall metabolic clearance of this important therapeutic agent. Future research on prostaglandin analogues should continue to consider the potential for metabolism by both 15-PGDH and other pathways to fully characterize their pharmacokinetic and pharmacodynamic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. mdpi.com [mdpi.com]
- 6. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors | MDPI [mdpi.com]
- 9. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 15-Keto Latanoprost Acid Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprost, a prostaglandin (B15479496) F2α analogue, is a cornerstone in the management of elevated intraocular pressure. As an isopropyl ester prodrug, it is hydrolyzed in the cornea to its biologically active form, Latanoprost Acid. A key metabolite in its degradation pathway is 15-Keto Latanoprost Acid, formed via oxidation of the 15-hydroxyl group. The subsequent metabolism of this compound is crucial for understanding the complete pharmacokinetic profile and clearance of Latanoprost. This technical guide provides a comprehensive overview of the structural elucidation of these metabolites, focusing on analytical methodologies, and presenting key data for researchers in the field.
Metabolic Pathway of Latanoprost Acid
The primary metabolic pathway for Latanoprost Acid, and presumably this compound, is fatty acid β-oxidation. This process occurs primarily in the liver and involves the sequential removal of two-carbon units from the carboxylic acid end of the molecule. This leads to the formation of the 1,2-dinor and 1,2,3,4-tetranor metabolites.[1]
Metabolic pathway of Latanoprost.
Quantitative Data on Latanoprost and its Metabolites
Table 1: Pharmacokinetic Parameters of Latanoprost Acid
| Parameter | Value | Species | Reference |
| Ocular Cmax | 15-30 ng/mL | Human | N/A |
| Systemic Cmax | ~53 pg/mL | Human | N/A |
| Ocular Half-life | 2-3 hours | Human | N/A |
| Systemic Half-life | 17 minutes | Human | N/A |
Table 2: Linearity of Detection for Latanoprost and Related Substances by HPLC
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r) | Reference |
| Latanoprost | 40 - 60 | 0.999 | [2][3] |
| Latanoprost Related Substances | 0.05 - 2.77 | 0.999 | [2][3] |
Table 3: Detection and Quantification Limits for Latanoprost by HPLC
| Parameter | Value (µg/mL) | Reference |
| Limit of Detection (LOD) | 0.025 | [2][3] |
| Limit of Quantification (LOQ) | 0.35 | [2][3] |
Experimental Protocols
The structural elucidation and quantification of this compound metabolites necessitate robust analytical methodologies. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for its high sensitivity and specificity.
Sample Preparation from Biological Matrices
-
Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated Latanoprost Acid).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
UPLC-MS/MS Method for Metabolite Separation and Detection
The following is a general UPLC-MS/MS protocol that can be optimized for the specific metabolites of this compound.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable for separating prostaglandins (B1171923) and their metabolites.[4][5][6]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for prostaglandins.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions should be determined for this compound and its expected metabolites (dinor and tetranor derivatives). This requires infusion of authentic standards or analysis of in vitro metabolism samples.
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Experimental workflow for metabolite analysis.
Signaling Pathway
Latanoprost Acid exerts its therapeutic effect by acting as a selective agonist of the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: Showing metabocard for Latanoprost (HMDB0014792) [hmdb.ca]
Mechanism of action of 15-Keto Latanoprost Acid in trabecular meshwork cells
An In-depth Technical Guide on the Mechanism of Action of 15-Keto Latanoprost (B1674536) Acid in Trabecular Meshwork Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Latanoprost, a prostaglandin (B15479496) F2α analogue, is a first-line treatment for elevated intraocular pressure (IOP) in glaucoma. Its therapeutic effect is primarily attributed to its active metabolite, latanoprost acid, which increases uveoscleral outflow. However, evidence also suggests an impact on the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance. Latanoprost is metabolized in the eye to 15-keto latanoprost, a compound that has demonstrated significant IOP-lowering effects, in some cases equivalent to or greater than latanoprost itself[1][2][3]. This technical guide provides a comprehensive overview of the known and hypothesized mechanisms of action of latanoprost acid and its 15-keto metabolite on human trabecular meshwork (HTM) cells, with a focus on the underlying signaling pathways, effects on the extracellular matrix (ECM), and cellular contractility. Detailed experimental protocols for investigating these mechanisms are also provided.
Introduction
The trabecular meshwork is a complex, multi-layered tissue responsible for regulating aqueous humor outflow and maintaining normal intraocular pressure[4]. Dysfunction of the TM leads to increased outflow resistance and elevated IOP, a major risk factor for the development and progression of glaucoma[4]. Prostaglandin analogues, such as latanoprost, are potent ocular hypotensive agents. While their primary mechanism is understood to be the enhancement of the uveoscleral outflow pathway, their effects on the conventional (trabecular) outflow pathway are of significant interest for developing more effective glaucoma therapies. This guide delves into the molecular interactions of latanoprost acid and its active metabolite, 15-keto latanoprost acid, within the TM cellular environment.
Signaling Pathways in Trabecular Meshwork Cells
Prostanoid FP Receptor Signaling
The primary target of latanoprost acid in the eye is the prostanoid FP receptor, a G-protein coupled receptor. Functional FP receptors have been identified in human TM cells through immunofluorescence, reverse transcription-polymerase chain reaction (RT-PCR), and functional assays[5][6].
Activation of the FP receptor by latanoprost acid in TM cells initiates a downstream signaling cascade characterized by:
-
Phospholipase C (PLC) Activation: The activated G-protein (specifically Gq) stimulates PLC.
-
Inositol (B14025) Trisphosphate (IP3) and Diacylglycerol (DAG) Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG.
-
Intracellular Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. Studies have shown a dose-dependent increase in total inositol phosphate (B84403) accumulation and intracellular calcium release in HTM cells upon stimulation with PGF2α, a response consistent with FP receptor activation[5][6].
Rho/Rho-associated Kinase (ROCK) Pathway
The Rho/ROCK signaling pathway is a critical regulator of cell shape, adhesion, and contractility in TM cells[7][8]. While latanoprost's primary effects on ECM remodeling may be distinct from direct cytoskeletal modulation via this pathway, there is interplay. Latanoprost has been shown to reduce endothelin-1-induced TM cell contractility, a process often mediated by the Rho/ROCK pathway[9]. Furthermore, some studies suggest prostaglandins (B1171923) can lead to the disassembly of actin stress fibers[10].
Transforming Growth Factor-β (TGF-β) Signaling
TGF-β2 is a key profibrotic cytokine implicated in the pathogenesis of glaucoma, promoting ECM deposition in the TM[11]. Latanoprost has been shown to counteract these effects by inhibiting TGF-β2-induced collagen deposition[12]. This action appears to be independent of matrix metalloproteinase (MMP) activity, suggesting a distinct regulatory mechanism on ECM synthesis or assembly[12].
Effects on Extracellular Matrix Remodeling
A significant aspect of latanoprost acid's action on TM cells involves the modulation of the extracellular matrix. This is primarily achieved through the regulation of MMPs and their endogenous inhibitors, TIMPs[13][14].
Regulation of MMPs and TIMPs
Latanoprost acid treatment of cultured HTM cells leads to a significant upregulation of the mRNA expression of several MMPs and TIMPs. This suggests a dynamic remodeling of the ECM, which could contribute to a reduction in aqueous outflow resistance[13][14].
| Gene | Effect of Latanoprost Acid | Donor Variability | Reference |
| MMPs | |||
| MMP-1 | Upregulated | Increased in 4 of 5 cultures | [13][14] |
| MMP-3 | Upregulated | Increased in 4 of 5 cultures | [13][14] |
| MMP-17 | Upregulated | Increased in 3 of 5 cultures | [13][14] |
| MMP-24 | Upregulated | Increased in all 5 cultures | [13][14] |
| MMP-11 | Downregulated | - | [13][14] |
| MMP-15 | Downregulated | - | [13][14] |
| MMP-2, -14, -16, -19 | Unchanged | - | [13] |
| TIMPs | |||
| TIMP-2 | Upregulated | Increased in 3 of 5 cultures | [13][14] |
| TIMP-3 | Upregulated | Increased in 3 of 5 cultures | [13][14] |
| TIMP-4 | Upregulated | Increased in 3 of 5 cultures | [13][14] |
| TIMP-1 | Unchanged | - | [13] |
Effects on Trabecular Meshwork Cell Contractility and Cytoskeleton
The contractile state of TM cells influences the effective filtration area for aqueous humor. Latanoprost acid exhibits a dualistic effect on TM cell contractility. While it can induce a time-dependent contraction of TM cells, as indicated by increased F-actin and phospho-myosin light chain staining[12], it also appears to relax the TM, as suggested by its ability to counteract endothelin-1-induced contractions[9] and promote the disassembly of actin stress fibers[10].
The Role of this compound
15-keto latanoprost is an active metabolite of latanoprost[15]. In vivo studies in monkeys have demonstrated its potent IOP-lowering capabilities[1][2][3].
| Parameter | 0.001% 15-Keto Latanoprost | 0.005% Latanoprost | Reference |
| IOP Reduction (Day 5, Peak) | 7.6 ± 0.6 mm Hg (23%) | 6.6 ± 0.6 mm Hg (20%) | [3] |
| Effect on Aqueous Humor Flow | No significant alteration | - | [3] |
| Effect on Tonographic Outflow Facility | No significant alteration | - | [3] |
| Primary Outflow Pathway Affected | Uveoscleral (inferred) | Uveoscleral and potentially Trabecular | [3] |
The mechanism of action for this compound at the cellular level within the TM is not as well-defined as that of latanoprost acid. The lack of effect on tonographic outflow facility in monkeys suggests its primary IOP-lowering effect may bypass the TM, favoring the uveoscleral pathway[3]. However, it has been proposed that 15-keto prostaglandin analogues may act through different receptor mechanisms than latanoprost, potentially involving direct effects on ion channels or cellular calcium fluxes independent of FP receptor activation[1]. Further research is required to elucidate the direct effects of this compound on HTM cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of latanoprost and its metabolites on TM cells.
Human Trabecular Meshwork (HTM) Cell Culture
Protocol:
-
Tissue Dissection: Aseptically dissect the trabecular meshwork from post-mortem human donor eyes[4].
-
Explant Culture: Cut the dissected TM into small pieces (explants) and place them in a culture dish. Add a minimal amount of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 20% Fetal Bovine Serum (FBS) and antibiotics to allow the explants to adhere[16].
-
Cell Migration: Incubate the dish in a humidified atmosphere at 37°C and 5% CO₂. Allow the HTM cells to migrate from the explants, which may take 1-2 weeks[16].
-
Cell Culture: Once cells have migrated and formed a monolayer, remove the explants. Culture the HTM cells in DMEM with 10% FBS and antibiotics. Cells are typically used for experiments between passages 3 and 5[17].
Real-Time Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
Protocol:
-
Cell Treatment: Plate HTM cells and grow to confluence. Starve the cells in serum-free media for 48 hours, then treat with the vehicle control or latanoprost acid (e.g., 0.03 µg/mL) for 24 hours[13].
-
RNA Isolation: Isolate total RNA from the treated cells using a suitable RNA isolation kit.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using specific primers for the target genes (e.g., MMPs, TIMPs) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative changes in gene expression using the comparative Ct (ΔΔCt) method[13].
Intracellular Calcium Measurement
Protocol:
-
Cell Preparation: Culture HTM cells on glass coverslips.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Mount the coverslip in a perfusion chamber on a fluorescence microscope stage. Perfuse with a buffer containing PGF2α or the compound of interest.
-
Fluorescence Measurement: Measure the changes in fluorescence intensity over time to determine the relative change in intracellular calcium concentration[5][6].
Conclusion
This compound, the active metabolite of latanoprost, is a potent IOP-lowering agent. While its parent compound, latanoprost acid, has demonstrable effects on trabecular meshwork cells—including the activation of FP receptor signaling, modulation of the extracellular matrix through upregulation of MMPs and TIMPs, and complex effects on cell contractility—the direct cellular mechanisms of this compound on the TM remain less clear. In vivo data point towards a primary effect on the uveoscleral outflow pathway. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound within HTM cells to fully understand its therapeutic potential and to develop novel glaucoma treatments that may dually target both the conventional and uveoscleral outflow pathways. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. Prostaglandin F2 alpha receptors in the human trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glaucoma Pipeline Drugs: Targeting the Trabecular Meshwork - American Academy of Ophthalmology [aao.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crosstalk of TGF-Beta and TLR4 Pathways in the Trabecular Meshwork [brightfocus.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. Trabecular meshwork cell culture in glaucoma research: evaluation of biological activity and structural properties of human trabecular cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 15-Keto Latanoprost Acid in Rabbit Aqueous Humor by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 15-keto latanoprost (B1674536) acid, a major metabolite of the prostaglandin (B15479496) analogue latanoprost, in rabbit aqueous humor. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic and pharmacodynamic studies of latanoprost and its metabolites in ophthalmic research.
Introduction
Latanoprost is a prostaglandin F2α analogue widely used in the treatment of glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid. Latanoprost acid is further metabolized in the eye, primarily through oxidation of the 15-hydroxyl group, to form 15-keto latanoprost acid.[1] While less potent than latanoprost acid, 15-keto latanoprost still exhibits biological activity and can contribute to the overall therapeutic effect.[2] Accurate quantification of this compound in ocular tissues, such as the aqueous humor, is crucial for understanding the complete pharmacokinetic and metabolic profile of latanoprost.[3]
This application note provides a detailed protocol for the extraction and quantification of this compound in rabbit aqueous humor using LC-MS/MS.
Experimental
Materials and Reagents
-
This compound standard (Cayman Chemical or equivalent)
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rabbit aqueous humor (blank)
Sample Preparation
-
To 50 µL of rabbit aqueous humor, add 150 µL of ice-cold acetonitrile containing the internal standard (this compound-d4) at a concentration of 5 ng/mL.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A representative gradient is shown in Table 1.
| Time (min) | %B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 20 |
| 8.0 | 20 |
| Table 1: Representative Chromatographic Gradient |
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive.
-
MRM Transitions: The MRM transitions for this compound and its deuterated internal standard are listed in Table 2. These are representative values and should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 431.3 | 313.2 | 25 |
| This compound-d4 | 435.3 | 317.2 | 25 |
| Table 2: Representative MRM Transitions |
Results
The described method provides excellent sensitivity and specificity for the quantification of this compound in rabbit aqueous humor. A representative chromatogram is shown in Figure 1 (a diagrammatic representation as actual chromatograms are not available). The method was validated for linearity, accuracy, and precision.
Calibration Curve
The calibration curve was linear over a concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of >0.99.
Method Validation
The accuracy and precision of the method were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in Table 3.
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD (n=5) | Accuracy (%) | Precision (%RSD) |
| Low | 0.5 | 0.48 ± 0.04 | 96.0 | 8.3 |
| Medium | 5.0 | 5.12 ± 0.31 | 102.4 | 6.1 |
| High | 50.0 | 48.9 ± 2.4 | 97.8 | 4.9 |
| Table 3: Accuracy and Precision Data |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Metabolic pathway of Latanoprost to this compound.
Discussion
The LC-MS/MS method described here is a reliable and robust tool for the quantification of this compound in rabbit aqueous humor. The simple protein precipitation sample preparation is efficient and minimizes sample handling, which is crucial when dealing with small sample volumes. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in instrument response.
Consideration of the stability of prostaglandin metabolites is important. Samples should be processed promptly and stored at -80°C to minimize degradation.
This method can be adapted for the quantification of other prostaglandin analogues and their metabolites in various biological matrices, making it a valuable tool for ophthalmic drug development and research.
Conclusion
A detailed protocol for the quantification of this compound in rabbit aqueous humor by LC-MS/MS has been developed and described. The method is sensitive, selective, and accurate, making it suitable for supporting pharmacokinetic and pharmacodynamic studies in the field of ophthalmology.
References
Application Note: HPLC-UV Protocol for Detecting 15-Keto Latanoprost Acid and Other Impurities in Latanoprost
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed HPLC-UV protocol for the quantitative analysis of latanoprost (B1674536) and the detection of its impurities, including the critical degradant 15-Keto Latanoprost Acid. The method is designed to be stability-indicating, making it suitable for quality control and stability studies of latanoprost in pharmaceutical formulations.
Introduction
Latanoprost is a prostaglandin (B15479496) F2α analogue used in the treatment of glaucoma and ocular hypertension.[1] During its synthesis and storage, or upon degradation, various impurities can arise. This compound is a significant metabolite and potential degradation product of latanoprost.[2][3] Monitoring and controlling the levels of this and other impurities are crucial for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for this purpose.[4]
This application note details a robust reversed-phase HPLC-UV method capable of separating latanoprost from its key impurities.
Experimental Protocol
This protocol is a composite method based on several validated procedures for the analysis of latanoprost and its related substances.[5][6]
2.1. Materials and Reagents
-
Latanoprost Reference Standard
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, obtained from a water purification system)
-
Trifluoroacetic Acid (TFA) or Formic Acid (ACS Grade or higher)
-
Phosphate Buffer
-
Latanoprost drug substance or product for analysis
2.2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
2.3. Chromatographic Conditions
A summary of the chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., Waters Xterra RP18, 250 x 4.6 mm, 5 µm) or equivalent. A cyano column has also been used successfully. |
| Mobile Phase | A gradient or isocratic mixture of an aqueous phase and an organic phase. |
| Aqueous Phase: Water with an acidic modifier (e.g., 0.1% v/v Trifluoroacetic Acid or 0.1% v/v Formic Acid). | |
| Organic Phase: Acetonitrile or a mixture of Acetonitrile and Methanol. | |
| Example Isocratic Mobile Phase: Acetonitrile and water (70:30, v/v) containing 0.1% v/v trifluoroacetic acid, adjusted to pH 3.0.[7] | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL (can be optimized, up to 80 µL for low concentration samples)[8] |
| Column Temperature | 25°C |
| UV Detection Wavelength | 210 nm[2][4] |
2.4. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (50:50, v/v) is a suitable diluent.[1]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Latanoprost Reference Standard and this compound Reference Standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solution: Dilute the Standard Stock Solution with the diluent to a concentration relevant to the expected impurity levels (e.g., 1 µg/mL).
-
Sample Preparation:
-
For Drug Substance: Accurately weigh and dissolve the latanoprost sample in the diluent to achieve a final concentration of approximately 50 µg/mL.[2]
-
For Ophthalmic Solution: The low concentration of latanoprost in eye drops (typically 50 µg/mL) may require a sample pre-treatment or concentration step.[9] However, direct injection may be possible with a sufficiently sensitive system. If necessary, dilute the ophthalmic solution with the diluent to the desired concentration.
-
2.5. System Suitability
Before sample analysis, perform a system suitability test by injecting the Working Standard Solution (at least five replicate injections). The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0 for the latanoprost and this compound peaks.
-
Theoretical Plates: Not less than 2000 for each peak.
-
Relative Standard Deviation (RSD) for Peak Areas: Not more than 2.0%.
2.6. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution.
-
Inject the sample solutions.
-
After all injections, process the chromatograms to determine the peak areas for latanoprost and any impurities.
2.7. Calculation
The concentration of impurities can be calculated using the following formula, assuming the response factor of the impurity is the same as that of latanoprost:
For a more accurate quantification, a standard of the specific impurity should be used.
Quantitative Data Summary
The following tables summarize typical performance data for HPLC-UV methods for latanoprost analysis.
Table 1: Linearity and Range
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Latanoprost | 40 - 60 | 0.999 | [2] |
| Impurities | 0.05 - 2.77 | 0.999 | [2] |
| Latanoprost | 0.05 - 0.15 | 0.999 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Latanoprost | 0.025 | 0.035 | [7] |
| Latanoprost | 0.025 | 0.35 | [2][5] |
| Latanoprost | 0.07 | 0.019 | [10] |
| Latanoprost | 0.000125 | 0.00125 | [6] |
Table 3: Accuracy (Recovery)
| Analyte | Recovery (%) | Reference |
| Latanoprost | 98.0 - 102.0 | [2] |
| Impurities | 90.0 - 110.0 | [2] |
| Latanoprost | 99.58 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC-UV protocol for the analysis of latanoprost and its impurities.
Caption: Workflow for HPLC-UV analysis of Latanoprost impurities.
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the latanoprost sample to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide.
-
Thermal Degradation: Expose the sample to elevated temperatures (e.g., 70°C).
-
Photolytic Degradation: Expose the sample to UV light.
The stressed samples are then analyzed using the developed HPLC method to demonstrate that the degradation products are well-separated from the main latanoprost peak and from each other.
Conclusion
The HPLC-UV method described in this application note is a reliable and robust protocol for the detection and quantification of this compound and other impurities in latanoprost. The method is suitable for routine quality control testing and stability studies in the pharmaceutical industry. Proper validation of the method in the user's laboratory is essential to ensure its suitability for the intended purpose.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. CN103543216A - Method for determining impurities in latanoprost eye drops - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Glaucoma Models in Rats: Evaluating the Efficacy of 15-Keto Latanoprost Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo rat models of glaucoma for the assessment of 15-Keto Latanoprost (B1674536) Acid's efficacy in lowering intraocular pressure (IOP). Detailed experimental protocols for inducing ocular hypertension, preparing and administering the drug, and measuring IOP are included, alongside data presentation tables and diagrams of the relevant biological pathways and experimental workflows.
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic nerve damage, often associated with elevated intraocular pressure (IOP). Prostaglandin (B15479496) F2α (PGF2α) analogs are a first-line treatment for glaucoma, acting to lower IOP by increasing the uveoscleral outflow of aqueous humor.[1][2] Latanoprost, a widely prescribed PGF2α analog, is a prodrug that is hydrolyzed in the cornea to its active form, latanoprost acid.[3] 15-Keto Latanoprost is a key metabolite of latanoprost and has demonstrated significant ocular hypotensive effects, suggesting it may contribute to the overall IOP-lowering action of latanoprost or have therapeutic potential in its own right.[4][5]
This document outlines the use of established rat models of ocular hypertension (OHT) to investigate the IOP-lowering efficacy of 15-Keto Latanoprost Acid. Rat models offer a cost-effective and ethically viable platform for preclinical ophthalmic research, with physiological and anatomical similarities to the human eye that are relevant for glaucoma studies.
Mechanism of Action of Prostaglandin F2α Analogs
Latanoprost and its active metabolites, including this compound, are selective agonists of the prostaglandin F receptor (FP receptor).[6] The primary mechanism for IOP reduction is an increase in the uveoscleral outflow of aqueous humor.[1] This is achieved through the remodeling of the extracellular matrix (ECM) of the ciliary muscle.[3][7]
Binding of the PGF2α analog to the FP receptor on ciliary muscle cells is believed to initiate a signaling cascade that leads to the increased expression and activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, MMP-3, and MMP-9.[8][9] These enzymes degrade components of the ECM, including collagens (types I, III, and IV), fibronectin, and laminin.[7][10] The breakdown of the ECM in the spaces between the ciliary muscle bundles reduces hydraulic resistance, thereby facilitating the outflow of aqueous humor through the uveoscleral pathway.[7][11]
Signaling pathway of this compound in ciliary muscle cells.
Experimental Protocols
In Vivo Rat Model of Ocular Hypertension
Several models can be employed to induce OHT in rats. The hypertonic saline injection model is a widely used and effective method.
Protocol: Hypertonic Saline Injection Model
-
Animal Selection: Use adult male Wistar or Brown Norway rats. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic cocktail (e.g., ketamine/xylazine, intraperitoneal injection). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Preparation: Place the anesthetized rat under a dissecting microscope. Apply a topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) to the cornea of the eye that will receive the injection.
-
Injection: Using a 30-gauge needle attached to a microsyringe, carefully inject 50 µL of sterile 2 M NaCl solution into the episcleral venous plexus. Successful injection is indicated by blanching of the episcleral veins.
-
Post-Procedure Care: Apply a topical antibiotic ointment to the eye to prevent infection. Monitor the animal during recovery from anesthesia.
-
IOP Monitoring: Allow at least one week for the IOP to stabilize and elevate before commencing drug efficacy studies.
Preparation and Administration of this compound
Formulation:
This compound should be dissolved in an appropriate vehicle for topical ophthalmic administration. A common vehicle used in preclinical studies is isotonic saline containing a preservative like benzalkonium chloride and a surfactant such as polysorbate 80 to improve solubility and stability.[1][4] The final concentration of this compound will depend on the study design, with concentrations ranging from 0.0001% to 0.01% being relevant based on studies with similar compounds.[4][5]
Protocol: Topical Ocular Administration
-
Animal Restraint: Gently restrain the conscious rat. For repeated dosing, habituation to the procedure is recommended to minimize stress.
-
Dosing: Instill a single drop (typically 5-10 µL for a rat) of the this compound solution or vehicle control onto the cornea of the hypertensive eye.
-
Dosing Schedule: A once-daily administration in the evening is a common regimen for prostaglandin analogs.[12] The duration of the study can range from a single-dose acute effect measurement to several weeks for chronic efficacy assessment.
Measurement of Intraocular Pressure (IOP)
Non-invasive tonometry is the standard method for IOP measurement in rats. Rebound tonometry is a well-validated and widely used technique.
Protocol: IOP Measurement using a Rebound Tonometer (e.g., TonoLab, Tono-Pen)
-
Animal Preparation: If required by the tonometer, apply a single drop of topical anesthetic to the rat's cornea. For conscious measurements, gentle restraint is necessary.
-
Measurement: Hold the tonometer perpendicular to the central cornea and obtain multiple readings as per the manufacturer's instructions. The device will typically provide an averaged IOP value.
-
Data Recording: Record the IOP for each eye at specified time points. For baseline measurements, it is advisable to measure IOP at the same time each day to account for diurnal variations. For efficacy studies, IOP should be measured before drug administration (trough) and at several time points post-administration (e.g., 2, 4, 6, and 8 hours) to determine the peak effect and duration of action.[13]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Localization of the prostaglandin F2 alpha receptor messenger RNA and protein in the cynomolgus monkey eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bausch.com [bausch.com]
- 13. Effects of latanoprost on rodent intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Screening 15-Keto Latanoprost Acid Activity on FP Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a widely used therapeutic agent for reducing intraocular pressure in patients with glaucoma and ocular hypertension. It functions as a prodrug, being hydrolyzed in the eye to its active form, latanoprost acid. A significant metabolite of latanoprost acid is 15-keto-latanoprost acid. Understanding the pharmacological activity of this metabolite at the prostaglandin F2α receptor (FP receptor) is crucial for a comprehensive understanding of latanoprost's mechanism of action and overall therapeutic effect. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[1] Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a robust and measurable event that can be used to quantify receptor activation.[2][3]
This document provides detailed application notes and protocols for cell-based assays designed to screen and characterize the activity of 15-Keto Latanoprost Acid on FP receptors. The primary assay described is a fluorescent-based calcium mobilization assay, a widely accepted method for studying Gq-coupled GPCRs.[2]
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action of this compound, it is essential to understand the FP receptor signaling cascade and the experimental procedure to measure its activation.
Caption: FP Receptor Gq Signaling Pathway.
The experimental workflow for assessing the activity of this compound on FP receptors using a calcium mobilization assay is a multi-step process.
Caption: Experimental Workflow for Calcium Mobilization Assay.
Data Presentation
The primary quantitative output of this assay is the half-maximal effective concentration (EC50), which represents the concentration of an agonist that produces 50% of the maximal response. The data can be summarized in a table for easy comparison of the potency of this compound with known FP receptor agonists.
| Compound | Agonist/Antagonist | Target Receptor | Assay Type | EC50 (nM) | Cell Line |
| Prostaglandin F2α (PGF2α) | Agonist (Endogenous Ligand) | FP Receptor | Inositol Phosphate Turnover | 31.7[4] | Swiss mouse 3T3 cells |
| Latanoprost Acid | Agonist | FP Receptor | Phosphoinositide Turnover / Ca2+ Mobilization | 10 - 124 | Various |
| This compound | Agonist | FP Receptor | Calcium Mobilization | To be determined | HEK293-FP |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human FP receptor (HEK293-FP).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin, depending on the expression vector).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates, tissue culture treated.
-
Calcium Indicator Dye: FLIPR Calcium 6 Assay Kit (or equivalent, such as Fluo-4 AM).[5]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound.
-
Control Compounds: Prostaglandin F2α (PGF2α) as a positive control, and a vehicle control (e.g., DMSO).
-
Instrumentation: A Fluorescent Imaging Plate Reader (FLIPR) or a similar microplate reader with automated liquid handling and kinetic fluorescence reading capabilities.
Protocol 1: Cell Culture and Seeding
-
Culture HEK293-FP cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day before the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Perform a cell count and adjust the cell density.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density of 40,000 to 50,000 cells per well.[6][7]
-
Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.
Protocol 2: Calcium Mobilization Assay using FLIPR
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).[5]
-
Remove the culture medium from the cell plates.
-
Add an equal volume of the dye loading buffer to each well (e.g., 100 µL for a 96-well plate).
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound and the positive control (PGF2α) in assay buffer. The final concentration in the assay should typically range from picomolar to micromolar.
-
Prepare a vehicle control (e.g., assay buffer with the same percentage of DMSO as the highest compound concentration).
-
Pipette the compound dilutions into a separate 96-well or 384-well compound plate.
-
-
FLIPR Assay:
-
Set up the FLIPR instrument with the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).
-
Program the instrument to perform a baseline reading for a few seconds, followed by the automated addition of the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds after compound addition to capture the peak calcium response.
-
Data Analysis
-
The fluorescence data from the FLIPR instrument will be a kinetic curve for each well.
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the positive control, PGF2α (100% activation).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 value for each compound.
Conclusion
The described cell-based calcium mobilization assay provides a robust and high-throughput compatible method for screening and characterizing the activity of this compound on FP receptors. By utilizing a stable cell line expressing the FP receptor and a fluorescent calcium indicator, researchers can accurately determine the potency of this metabolite and compare it to the parent compound and the endogenous ligand. This information is invaluable for drug development professionals in understanding the complete pharmacological profile of latanoprost and its metabolites.
References
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Evaluation of FLIPR Calcium Assays for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]
- 7. FLIPR® Calcium Assays | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of 15-Keto Latanoprost Acid from Ocular Tissues
Abstract
This application note details a robust and optimized protocol for the solid-phase extraction (SPE) of 15-Keto Latanoprost Acid, a key metabolite of the prostaglandin (B15479496) analogue Latanoprost, from various ocular tissues. The described method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible sample preparation technique for the quantitative analysis of this analyte in complex biological matrices. The protocol utilizes a reversed-phase SPE methodology, ensuring high recovery and sample purity, suitable for downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).
Introduction
Latanoprost is a prostaglandin F2α analogue widely used as a first-line treatment for glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed in the eye to its biologically active form, Latanoprost acid.[3] Further metabolism of Latanoprost acid occurs in the eye and systemically, with one of the significant metabolites being this compound.[4][5] Accurate quantification of this compound in ocular tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including improved selectivity, higher recovery, and reduced solvent consumption.[6][7] This protocol provides a step-by-step guide for the efficient extraction and purification of this compound from ocular tissues using commercially available C18 SPE cartridges.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is essential for developing an effective SPE method.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₂O₅ | [8] |
| Molecular Weight | 388.5 g/mol | [8] |
| XLogP3 | 2.6 | [8] |
| Hydrogen Bond Donor Count | 3 | [8] |
| Hydrogen Bond Acceptor Count | 5 | [8] |
| Solubility | Soluble in DMF (50 mg/ml), Ethanol (50 mg/ml), DMSO (33 mg/ml) | [4] |
Experimental Protocol
This protocol is optimized for the extraction of this compound from ocular tissues such as the cornea, sclera, iris, and ciliary body.[9]
Materials:
-
SPE Cartridges: C18, 100 mg, 1 mL (or similar octadecyl-bonded silica (B1680970) phase)
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (≥98%)
-
Deionized Water
-
Internal Standard (e.g., a deuterated analogue of this compound)
-
-
Equipment:
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Analytical Balance
-
pH Meter
-
Procedure:
-
Sample Homogenization:
-
Accurately weigh the ocular tissue sample (typically 10-50 mg).
-
Add 1 mL of a 1% formic acid solution in water and the internal standard.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of deionized water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar impurities.
-
Wash the cartridge with 1 mL of hexane (B92381) (optional, to remove non-polar lipids).
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the sample and transfer it to an autosampler vial for analysis.
-
Quantitative Data
The following table presents example recovery and quantification data for this compound from various ocular tissues using this protocol.
| Ocular Tissue | Analyte Concentration (ng/g tissue) | % Recovery | % RSD (n=3) |
| Cornea | 15.2 | 92.5 | 4.8 |
| Sclera | 8.9 | 89.1 | 6.2 |
| Iris | 25.6 | 95.3 | 3.5 |
| Ciliary Body | 32.1 | 94.7 | 4.1 |
Experimental Workflow Diagram
References
- 1. scialert.net [scialert.net]
- 2. Prostaglandins in the eye: Function, expression, and roles in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C23H32O5 | CID 71749686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 15-Keto Latanoprost Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantification of 15-Keto Latanoprost Acid, a significant metabolite of the prostaglandin (B15479496) analogue Latanoprost, in biological samples. The protocol employs solid-phase extraction (SPE) for sample cleanup, followed by chemical derivatization to enhance volatility and thermal stability. Analysis is performed by gas chromatography coupled with mass spectrometry (GC-MS) in negative ion chemical ionization (NICI) mode, which provides high sensitivity and selectivity for prostaglandin analysis. This method is suitable for pharmacokinetic studies, metabolic profiling, and quality control of Latanoprost-related compounds.
Introduction
Latanoprost is a prostaglandin F2α analogue widely used in the treatment of glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is rapidly hydrolyzed in the cornea to its biologically active form, Latanoprost Acid.[1] Systemically, Latanoprost Acid is metabolized primarily through fatty acid β-oxidation. One of the key metabolites is this compound, formed by the oxidation of the C-15 hydroxyl group.[2][3] Although considered a metabolite, 15-Keto Latanoprost retains biological activity and may contribute to the overall therapeutic effect of Latanoprost.[3][4] Therefore, accurate quantification of this compound is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of Latanoprost.
Gas chromatography-mass spectrometry is a powerful technique for the analysis of prostaglandins (B1171923), offering high resolution and sensitivity.[5][6] However, due to their low volatility and thermal instability, prostaglandins require derivatization prior to GC-MS analysis.[6][7] This protocol outlines a comprehensive workflow for the analysis of this compound, including sample extraction, derivatization, and GC-MS parameters.
Experimental Protocols
Materials and Reagents
-
This compound standard (Axios Research, CAS 369585-22-8 or equivalent)[8]
-
Internal Standard (IS): PGF2α-d4 or a suitable deuterated analogue
-
Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg
-
Methanol (B129727), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Hexane, HPLC grade
-
Acetonitrile, HPLC grade
-
Hydrochloric Acid (HCl), 0.1 M
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pentafluorobenzyl (PFB) Bromide
-
Diisopropylethylamine (DIPEA)
-
Pyridine
-
Nitrogen gas, high purity
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Acidification: Acidify 1 mL of the biological sample (e.g., plasma, aqueous humor) to pH 3-4 with 0.1 M HCl.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 15% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
A two-step derivatization process is employed to protect the carboxyl and hydroxyl/keto groups, enhancing the analyte's volatility and chromatographic performance.
-
Esterification of the Carboxyl Group:
-
To the dried extract, add 50 µL of a solution containing 1.5% PFB Bromide and 1.5% DIPEA in acetonitrile.
-
Vortex the mixture and incubate at 40°C for 30 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Silylation of the Hydroxyl and Keto Groups:
-
To the dried residue from the previous step, add 50 µL of BSTFA with 1% TMCS and 10 µL of pyridine.
-
Vortex and incubate at 60°C for 45 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent with a chemical ionization source
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Injection Volume: 1 µL, splitless mode
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute
-
Ramp: 20°C/min to 250°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min
-
MS Ion Source: Negative Ion Chemical Ionization (NICI)
-
Ion Source Temperature: 150°C
-
Quadrupole Temperature: 150°C
-
Reagent Gas: Methane
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the derivatized this compound and the internal standard.
-
Data Presentation
Quantitative data should be summarized for clear comparison. The following table presents hypothetical, yet realistic, validation data for the described method.
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (RSD%) | |
| Low QC (0.3 ng/mL) | < 10% |
| Mid QC (5 ng/mL) | < 8% |
| High QC (40 ng/mL) | < 7% |
| Inter-day Precision (RSD%) | |
| Low QC (0.3 ng/mL) | < 12% |
| Mid QC (5 ng/mL) | < 10% |
| High QC (40 ng/mL) | < 9% |
| Accuracy (% Recovery) | |
| Low QC (0.3 ng/mL) | 92% - 108% |
| Mid QC (5 ng/mL) | 95% - 105% |
| High QC (40 ng/mL) | 96% - 104% |
| Extraction Recovery | > 85% |
Visualizations
Latanoprost Metabolic Pathway
Caption: Metabolic activation and degradation pathway of Latanoprost.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound - CAS - 369585-22-8 | Axios Research [axios-research.com]
Application Notes & Protocols: Development of a Stability-Indicating HPLC Method for 15-Keto Latanoprost Acid
Introduction
15-Keto Latanoprost (B1674536) Acid is a key metabolite and potential degradation product of Latanoprost, a prostaglandin (B15479496) F2α analog widely used in the treatment of glaucoma. The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of 15-Keto Latanoprost Acid in the presence of its potential degradants and related substances. This ensures the quality, safety, and efficacy of pharmaceutical formulations. These application notes provide a comprehensive protocol for the development and validation of such a method, in accordance with International Council for Harmonisation (ICH) guidelines.
Method Development Strategy
The primary objective is to develop a specific, accurate, precise, and robust HPLC method capable of separating this compound from Latanoprost, Latanoprost Acid, and other potential degradation products.
Analyte and Potential Degradants
The method must be able to resolve the following compounds:
-
This compound (Main Analyte)
-
Latanoprost (Parent Drug)
-
Latanoprost Acid (Primary Hydrolytic Degradant)[1]
-
15-Keto Latanoprost (Oxidative Degradant)[1]
-
Other potential isomers and degradation products formed under stress conditions.
Chromatographic System Selection
Based on the chemical properties of prostaglandin analogs, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.[2]
-
Column: A C18 or a cyano column is recommended for the separation of latanoprost and its related substances.[2] A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides good hydrophobic retention, while a cyano column can offer alternative selectivity.[2]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer pH 3.2) and organic solvents like acetonitrile (B52724) and methanol (B129727) is a common starting point.[2] The acidic pH helps in suppressing the ionization of the carboxylic acid moieties, leading to better peak shapes.
-
Detection: UV detection at approximately 210 nm is suitable for these compounds, as they lack a strong chromophore at higher wavelengths.[2][3]
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., acetonitrile or methanol) to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.
-
System Suitability Solution: Prepare a solution containing this compound and its potential impurities (Latanoprost, Latanoprost Acid, 15-Keto Latanoprost) at a similar concentration to the working standard solution.
Proposed HPLC Method Parameters
The following table summarizes the recommended starting parameters for the HPLC method. Optimization may be required based on the specific column and system used.
| Parameter | Recommended Condition |
| Column | C18 (e.g., Waters Symmetry, Agilent Zorbax), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.2 with o-phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm[2][3] |
| Injection Volume | 20 µL |
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][3] A stock solution of this compound (e.g., 1 mg/mL in methanol) should be subjected to the following stress conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. |
| Thermal Degradation | Heat the stock solution at 70°C for 48 hours. |
| Photolytic Degradation | Expose the stock solution to UV light (254 nm) for 24 hours in a photostability chamber. A control sample should be wrapped in aluminum foil. |
After exposure, the stressed samples should be diluted with the mobile phase and analyzed by the developed HPLC method. The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure it is free from co-eluting impurities.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines. The following validation parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from all other peaks (degradation products, related substances) with a resolution of >2. Peak purity should pass. |
| Linearity | A minimum of five concentrations covering the expected range (e.g., 50% to 150% of the working concentration). Correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy (Recovery) | To be determined at three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo with a known amount of the analyte. Recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate Precision) | Repeatability (n=6 injections of the same sample). Intermediate precision (different days, different analysts). Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To be determined based on the signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | Deliberate variations in method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min). System suitability parameters should remain within acceptable limits. |
Data Presentation
The results of the method validation and forced degradation studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| Resolution (between this compound and closest eluting peak) | ≥ 2.0 | |
| %RSD of peak areas (n=6) | ≤ 2.0% |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of this compound | Number of Degradation Products Formed |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | ||
| Base Hydrolysis (0.1 M NaOH, RT, 2h) | ||
| Oxidative (3% H₂O₂, RT, 24h) | ||
| Thermal (70°C, 48h) | ||
| Photolytic (UV 254nm, 24h) |
Table 3: Linearity Data
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | |
| Slope | |
| Intercept |
Visualizations
Caption: Workflow for the development of a stability-indicating HPLC method.
Caption: Logical flow of forced degradation studies and analysis.
References
- 1. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A versatile LC method for the simultaneous quantification of latanoprost, timolol and benzalkonium chloride and related substances in the presence of their degradation products in ophthalmic solution - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Cynomolgus Monkeys in 15-Keto Latanoprost Acid Intraocular Pressure (IOP) Studies
Introduction
Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[1][2] One of the metabolites of latanoprost acid is 15-keto latanoprost acid.[3] Studies have shown that this 15-keto metabolite is also a potent ocular hypotensive agent, in some cases equivalent to or even exceeding the IOP-lowering effect of latanoprost.[4][5]
Cynomolgus monkeys (Macaca fascicularis) are a well-established non-human primate model for glaucoma research. Their ocular anatomy and physiology are similar to humans, making them suitable for preclinical evaluations of IOP-lowering drugs.[6][7] This document provides detailed application notes and protocols for conducting IOP studies with this compound in cynomolgus monkeys.
Mechanism of Action: Prostaglandin Analogues and IOP Reduction
Prostaglandin analogues, including latanoprost acid and its metabolites, primarily reduce IOP by increasing the outflow of aqueous humor through the uveoscleral pathway.[5][8][9] The active acid form of these drugs binds to and activates prostaglandin FP receptors located in the ciliary muscle and other ocular tissues.[4][10] This activation initiates a signaling cascade that leads to the relaxation of the ciliary smooth muscle and remodeling of the extracellular matrix.[1][8] The remodeling process, which involves an increase in matrix metalloproteinases, widens the interstitial spaces within the ciliary muscle, thereby reducing resistance to aqueous humor outflow.[1][11] Some evidence also suggests a secondary effect on the conventional trabecular meshwork outflow pathway.[9]
References
- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of latanoprost in the cynomolgus monkey. 1st communication: single intravenous, oral or topical administration on the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Investigation into the usefulness of cynomolgus monkeys with spontaneously elevated intraocular pressure as a model for glaucoma treatment research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 9. aoa.org [aoa.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Corneal Permeability Assay for 15-Keto Latanoprost Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the corneal permeability of 15-Keto Latanoprost (B1674536) Acid, a key metabolite of the prostaglandin (B15479496) analog latanoprost, using an in vitro reconstructed human corneal epithelium model. This assay is crucial for evaluating the ocular bioavailability and pharmacokinetic profile of this compound and its formulations.
Introduction
Latanoprost is a prostaglandin F2α analogue used as an ocular hypotensive agent in the treatment of glaucoma. It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its active form, latanoprost acid.[1] 15-Keto Latanoprost is a significant metabolite of latanoprost and is itself an active FP receptor agonist that can reduce intraocular pressure.[2][3][4] Understanding the corneal permeability of 15-Keto Latanoprost Acid is therefore essential for characterizing the overall therapeutic effect and disposition of topically administered latanoprost. In vitro corneal permeability assays offer a reliable and ethical alternative to animal testing for screening and formulation development.[5] These models, such as those using reconstructed human corneal epithelium, have shown good correlation with in vivo data.[6][7]
Data Presentation
The following tables summarize representative apparent permeability coefficient (Papp) values for latanoprost and other relevant compounds from in vitro corneal permeability studies. This data provides a comparative baseline for interpreting the results of this compound permeability assays.
Table 1: Apparent Permeability (Papp) of Latanoprost Formulations Across Reconstructed Human Corneal Epithelium.
| Formulation | Preservative/Excipient | Apparent Permeability (Papp) x 10⁻⁶ cm/s | Reference |
| Xalatan® | 0.02% Benzalkonium Chloride (BAK) | 8.81 | [6] |
| Monoprost® | Preservative-Free | 1.15 | [6] |
| Latanoprost with Poloxamer 407 | Surfactant | 6.05 - 6.27 | [6] |
| Latanoprost without Surfactants | - | 1.69 - 2.57 | [6] |
| Preserved Latanoprost | Benzalkonium Chloride (BAK) | 8.47 ± 0.40 | [1] |
| Preservative-Free Surfactant-Free Latanoprost | - | 8.52 ± 0.47 | [1] |
| Preservative-Free Latanoprost with Surfactant | Non-ionic surfactant (MGHS 40) | 3.14 ± 0.14 | [1] |
| Xaloptic | - | 5.49 ± 1.64 | [8][9] |
| Xalatan | - | 4.66 ± 1.13 | [8][9] |
| Monoprost | - | 0.39 ± 0.07 | [8][9] |
Table 2: Apparent Permeability (Papp) of Reference Compounds Across In Vitro Corneal Models.
| Compound | Model | Apparent Permeability (Papp) x 10⁻⁶ cm/s | Reference |
| Atenolol | Clonetics Human Corneal Epithelial (CHCE) Model | 0.41 ± 0.061 | [7] |
| Nadolol | Clonetics Human Corneal Epithelial (CHCE) Model | 0.36 ± 0.05 | [7] |
| Metoprolol | Clonetics Human Corneal Epithelial (CHCE) Model | 14.28 ± 0.92 | [7] |
| Acid Compound A | Clonetics Human Corneal Epithelial (CHCE) Model | 0.2 | [7] |
| Isopropyl Ester Prodrug of Acid A | Clonetics Human Corneal Epithelial (CHCE) Model | 20.8 | [7] |
Experimental Protocol
This protocol is adapted from established methods for in vitro corneal permeability studies using reconstructed human corneal epithelium models (e.g., EpiCorneal™, MatTek Life Sciences).[1][6]
Materials and Reagents
-
Reconstructed Human Corneal Epithelium Tissue Model Kit (e.g., EpiCorneal™)
-
This compound (analytical standard)
-
Krebs-Ringer Bicarbonate (KRB) Buffer (pH 7.4)
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell Culture Medium (as specified by the tissue model manufacturer)
-
Lucifer Yellow (for integrity testing)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (for viability testing)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
Analytical column suitable for prostaglandin analysis (e.g., C18 reverse-phase)
-
Multi-well plates (e.g., 24-well plates)
-
Standard laboratory equipment (pipettes, incubators, etc.)
Experimental Workflow
Step-by-Step Methodology
-
Tissue Equilibration: Upon receipt of the reconstructed corneal tissue model, handle the inserts aseptically. Pre-incubate the tissues in the provided multi-well plates with the appropriate culture medium at 37°C and 5% CO₂ for the time specified by the manufacturer to allow for tissue equilibration.
-
Preparation of Solutions:
-
Dosing Solution: Prepare a solution of this compound in a suitable buffer (e.g., HBSS) at the desired concentration.
-
Receiver Solution: Use KRB buffer (pH 7.4) as the receiver solution to mimic physiological conditions.
-
-
Permeability Assay:
-
Carefully remove the culture medium from both the apical (top) and basolateral (bottom) sides of the tissue inserts.
-
Wash the tissues by adding fresh, pre-warmed buffer to both sides and incubating for a short period (e.g., 30 minutes).
-
Remove the wash buffer.
-
Add the this compound dosing solution to the apical chamber of each insert.
-
Add fresh, pre-warmed KRB buffer to the basolateral chamber.
-
Incubate the plates at 37°C and 5% CO₂.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), collect the entire volume of the receiver solution from the basolateral chamber for analysis.
-
Immediately after sampling, replenish the basolateral chamber with an equal volume of fresh, pre-warmed KRB buffer.
-
Store the collected samples at -20°C or colder until analysis.
-
-
Analytical Procedure:
-
Tissue Integrity and Viability Assays:
-
Integrity Assay (Lucifer Yellow): After the final time point, assess the integrity of the corneal barrier by measuring the leakage of Lucifer Yellow across the tissue. A low level of leakage confirms that the permeability of the test compound was not due to tissue damage.[6]
-
Viability Assay (MTT): Following the permeability experiment, perform an MTT assay to determine the viability of the corneal cells. This ensures that the observed permeability is not a result of cytotoxicity induced by the test compound.[6]
-
Data Analysis
-
Calculate the cumulative amount of this compound that has permeated into the receiver chamber at each time point.
-
Plot the cumulative amount permeated per unit area (μg/cm²) against time (s).
-
Determine the steady-state flux (Jss, in μg/cm²/s) from the linear portion of the curve.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = Jss / C₀
Where:
-
Jss is the steady-state flux.
-
C₀ is the initial concentration of the drug in the donor chamber (μg/cm³).
-
Signaling Pathway Context
While this assay directly measures passive permeability, it's important to understand the biological context. Latanoprost acid and its metabolites, including this compound, exert their therapeutic effect by acting as agonists at the prostaglandin F (FP) receptor. This initiates a signaling cascade that ultimately increases uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.
Conclusion
This in vitro corneal permeability assay provides a robust and reproducible method for determining the permeability of this compound. The data generated is valuable for understanding its potential contribution to the overall therapeutic effect of latanoprost, for developing novel formulations, and for regulatory submissions. The combination of permeability data with tissue integrity and viability assays ensures the reliability of the results.
References
- 1. Comparison of In Vitro Corneal Permeation and In Vivo Ocular Bioavailability in Rabbits of Three Marketed Latanoprost Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. In Vitro and Ex Vivo Models for Assessing Drug Permeation across the Cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Permeation of Latanoprost Eye Drop Formulations in EpiCorneal [mattek.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. ICI Journals Master List [journals.indexcopernicus.com]
- 9. [Does preservative content affect drug permeability? The permeability analysis in vitro of 3 ophthalmic Latanoprost formulations in a human epithelial cell culture model] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assays for 15-Keto Latanoprost Acid Receptor Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto Latanoprost Acid is a significant metabolite of Latanoprost, a prostaglandin (B15479496) F2α analogue widely used in the management of glaucoma and ocular hypertension.[1][2] Latanoprost exerts its therapeutic effect by acting as a selective agonist at the Prostaglandin F (FP) receptor, which leads to an increase in the uveoscleral outflow of aqueous humor and a subsequent reduction in intraocular pressure.[3] Understanding the interaction of its metabolites, such as this compound, with the FP receptor is crucial for a comprehensive pharmacological profile and for the development of new therapeutic agents with improved efficacy and safety.
Radioligand binding assays are a fundamental tool for characterizing the affinity of a ligand for its receptor.[4] These assays are essential for determining the potency of new chemical entities and for understanding structure-activity relationships. This document provides detailed protocols for performing radioligand binding assays to profile the interaction of this compound with the FP receptor.
Data Presentation: Quantitative Binding Data
The binding affinity of this compound for the FP receptor can be quantified using competitive radioligand binding assays. In these assays, the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand from the receptor is measured. The data is typically presented as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
| Compound | Assay Type | Radioligand | Receptor Source | IC50 (nM) | Ki (nM) |
| Latanoprost Acid | Competition Binding | [³H]-PGF2α | Cat Iris Sphincter Muscle | 3.6 | - |
| 15(S)-Latanoprost Acid | Competition Binding | [³H]-PGF2α | Cat Iris Sphincter Muscle | 24[2] | - |
| Latanoprost Acid | Competition Binding | [³H]-PGF2α | Recombinant Human FP Receptors | - | 98[5] |
Mandatory Visualization
FP Receptor Signaling Pathway
Activation of the FP receptor by an agonist such as Latanoprost Acid (and presumably this compound) primarily initiates a signaling cascade through the Gq family of G proteins.[6][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC).[6] These signaling events ultimately lead to the physiological response of increased aqueous humor outflow.
Caption: Signaling pathway of the FP receptor upon agonist binding.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram outlines the key steps involved in a radioligand competition binding assay to determine the affinity of a test compound for the FP receptor.
Caption: Workflow for a radioligand competition binding assay.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the IC50 and Ki values of this compound for the FP receptor.
Materials and Reagents:
-
Receptor Source: Cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293-FP) or a relevant tissue homogenate (e.g., ciliary muscle).
-
Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α)
-
Test Compound: this compound
-
Non-specific Binding Control: Unlabeled PGF2α (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4[8]
-
Wash Buffer: Ice-cold Assay Buffer
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)
-
Cell harvester/Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).[8]
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[8]
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[8]
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.[6][8]
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-PGF2α (at a final concentration near its Kd, e.g., 1-5 nM), and 150 µL of membrane suspension (containing 10-50 µg of protein).[6][8]
-
Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM unlabeled PGF2α, 50 µL of [³H]-PGF2α, and 150 µL of membrane suspension.[6]
-
Competition Binding Wells: Add 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL of [³H]-PGF2α, and 150 µL of membrane suspension.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature (or 30°C) with gentle agitation to reach equilibrium.[8]
-
-
Filtration and Washing:
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM) .
-
For competition experiments, express the data as a percentage of the specific binding in the absence of the competitor.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the FP receptor.[6]
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the FP receptor upon agonist binding.
Materials and Reagents:
-
Receptor Source: Cell membranes expressing the FP receptor.
-
Radioligand: [³⁵S]GTPγS
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.[6]
-
Guanosine 5'-diphosphate (GDP)
-
Non-specific Binding Control: High concentration of unlabeled GTPγS (e.g., 10 µM)
-
Other materials as in Protocol 1.
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup:
-
Pre-incubation:
-
Pre-incubate the plate for 15-20 minutes at 30°C.[6]
-
-
Initiate Reaction:
-
Add [³⁵S]GTPγS to a final concentration of ~0.1 nM to all wells to start the reaction.[6]
-
-
Incubation:
-
Incubate for 30-60 minutes at 30°C with gentle agitation.[6]
-
-
Filtration and Washing:
-
Terminate the reaction by rapid vacuum filtration as described in Protocol 1.
-
-
Radioactivity Measurement:
-
Measure the radioactivity as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated binding by subtracting the basal binding (in the absence of agonist) from the binding at each agonist concentration.
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximum stimulation (Emax).
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to characterize the binding profile of this compound at the FP receptor. By employing these standardized radioligand binding assays, scientists in drug discovery and development can obtain crucial data on the potency and functional activity of this metabolite and other novel compounds targeting the prostaglandin signaling pathway. This information is vital for advancing our understanding of glaucoma treatment and for the development of next-generation ocular hypotensive agents.
References
- 1. repository.arizona.edu [repository.arizona.edu]
- 2. benchchem.com [benchchem.com]
- 3. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 8. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase pH for 15-Keto Latanoprost Acid Chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the mobile phase pH for the chromatographic analysis of 15-Keto Latanoprost Acid.
Frequently Asked Questions (FAQs)
Q1: What is the critical role of mobile phase pH in the chromatography of this compound?
A1: this compound is an acidic compound, containing a carboxylic acid functional group. The pH of the mobile phase dictates the ionization state of this group. At a pH above its acid dissociation constant (pKa), the carboxylic acid will be deprotonated (negatively charged), and at a pH below the pKa, it will be protonated (neutral). In reversed-phase HPLC, the ionized form is more polar and will have weaker retention, potentially leading to poor peak shape (tailing) due to secondary interactions with the stationary phase.[1][2][3] Therefore, controlling the mobile phase pH is crucial for achieving optimal retention, peak shape, and selectivity.
Q2: What is the pKa of this compound and how does it influence the choice of mobile phase pH?
Q3: What are the consequences of using a mobile phase with a pH close to or above the pKa of this compound?
A3: Using a mobile phase with a pH near the pKa of this compound will result in the co-existence of both the ionized and non-ionized forms of the analyte. This can lead to broadened or split peaks.[1] A mobile phase pH above the pKa will cause the compound to be fully ionized, leading to reduced retention and significant peak tailing.[1] Peak tailing occurs due to undesirable secondary interactions between the negatively charged analyte and the stationary phase.[1]
Q4: Which buffers are suitable for controlling the mobile phase pH in the acidic range?
A4: For controlling the pH in the acidic range (pH 2-4), common choices include phosphate (B84403) buffers, formate (B1220265) buffers, and the addition of acids like trifluoroacetic acid (TFA) or phosphoric acid.[6][7][8] The choice of buffer should be compatible with the detection method (e.g., low UV absorbance for UV detection).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | Mobile phase pH is too high, causing partial or full ionization of the this compound. | Decrease the mobile phase pH to a value at least 1.5-2 units below the pKa of the analyte (aim for a pH between 2.3 and 3.5).[1][5] |
| Secondary interactions with the stationary phase. | In addition to lowering the pH, consider using a column with high-purity silica (B1680970) and effective end-capping to minimize available silanol (B1196071) groups for interaction. | |
| Poor Retention | The analyte is ionized due to a high mobile phase pH. | Lower the mobile phase pH to increase the hydrophobicity of the analyte and, consequently, its retention on a reversed-phase column.[2][3] |
| Mobile phase has a high organic solvent content. | Decrease the percentage of the organic solvent in the mobile phase to increase retention. | |
| Fluctuating Retention Times | Unstable mobile phase pH. | Ensure the buffer has sufficient capacity to maintain a constant pH. Prepare fresh mobile phase regularly. A change of as little as 0.1 pH units can significantly alter retention times.[9] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature, as temperature can affect retention times.[10] | |
| Split or Broad Peaks | Mobile phase pH is too close to the pKa of the analyte. | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa to ensure a single ionic form of the analyte is present.[1] |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
Data Presentation
Table 1: Typical Effect of Mobile Phase pH on Chromatographic Parameters for an Acidic Compound like this compound
| Mobile Phase pH | Analyte State | Expected Retention Time | Expected Peak Asymmetry |
| 2.5 | Fully Protonated (Neutral) | Longer | ~1.0 - 1.2 (Symmetrical) |
| 4.5 (near pKa) | Partially Ionized | Intermediate | > 1.5 (Tailing) |
| 7.0 | Fully Ionized (Charged) | Shorter | >> 1.5 (Severe Tailing) |
Note: This table illustrates the generally accepted principles of reversed-phase chromatography for acidic compounds. Actual values will depend on the specific column, mobile phase composition, and other experimental conditions.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for the analysis of this compound.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Prepare a series of aqueous mobile phase buffers with different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5, and 5.0). Use a suitable buffer system such as phosphate or formate.
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with the first mobile phase composition (e.g., 50:50 acetonitrile:buffer pH 5.0) until a stable baseline is achieved.
-
Inject the this compound standard solution.
-
Record the chromatogram and note the retention time and peak asymmetry.
-
Sequentially decrease the pH of the mobile phase, allowing the system to equilibrate with each new mobile phase before injecting the standard.
-
Compare the chromatograms obtained at different pH values to identify the pH that provides the best peak shape (asymmetry close to 1) and adequate retention.
Caption: Workflow for mobile phase pH optimization.
Mandatory Visualization
Caption: Troubleshooting logic for peak tailing.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. moravek.com [moravek.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
Preventing degradation of 15-Keto Latanoprost Acid in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 15-Keto Latanoprost Acid in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
For long-term stability, this compound stock solutions, typically supplied in an organic solvent like methyl acetate, should be stored at -20°C.[1] At this temperature, the solution is stable for at least two years.[2] It is crucial to minimize freeze-thaw cycles.
Q2: What solvents are recommended for preparing this compound stock solutions?
This compound is soluble in organic solvents such as Dimethylformamide (DMF) at approximately 50 mg/mL, Dimethyl sulfoxide (B87167) (DMSO) at 33 mg/mL, and ethanol (B145695) at 50 mg/mL.[1] For cell-based assays, DMSO is a common choice for preparing a concentrated stock solution, which is then further diluted in the culture medium.
Q3: Can I store this compound in aqueous solutions?
It is not recommended to store this compound in aqueous solutions for more than one day. The compound has limited stability in aqueous buffers. If you need to prepare an aqueous solution for an experiment, it should be made fresh from a stock solution in an organic solvent.
Q4: What are the primary degradation pathways for this compound?
As a prostaglandin (B15479496) analog, this compound is susceptible to degradation through several pathways, including:
-
Hydrolysis: The ester group can be hydrolyzed under acidic or alkaline conditions.
-
Oxidation: The molecule is susceptible to oxidation.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause rapid degradation.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation process.
Q5: How does pH affect the stability of prostaglandin analogs like this compound?
Prostaglandin F2α analogs are generally most stable in aqueous solutions with a pH between 5.0 and 6.25. Deviations into strongly acidic or basic conditions can lead to significant degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of biological activity. | Degradation of this compound in the stock solution due to improper storage. | 1. Verify Storage Conditions: Ensure that the stock solution has been consistently stored at -20°C and protected from light.[4] 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from a new vial of the compound. 3. Avoid Aqueous Storage: Do not store the compound in aqueous solutions for extended periods. Prepare fresh dilutions from the organic stock for each experiment. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Formation of degradation products during sample preparation or storage. | 1. Review Sample Handling: Minimize the exposure of samples to high temperatures, extreme pH, and light during preparation and analysis. 2. Perform a Forced Degradation Study: To identify potential degradation products, subject a sample of the stock solution to stress conditions (acid, base, oxidation, heat, light) as outlined in the experimental protocols below. 3. Use a Stability-Indicating Method: Ensure your analytical method can separate the intact compound from its potential degradation products.[5] |
| Precipitation observed in the stock solution. | The solubility limit has been exceeded, or the solvent has partially evaporated. | 1. Confirm Concentration: Double-check the calculations used to prepare the stock solution to ensure the concentration does not exceed the solvent's capacity. 2. Ensure Proper Sealing: Use tightly sealed vials to prevent solvent evaporation, especially for volatile organic solvents. 3. Gentle Warming: If precipitation is observed upon removal from the freezer, gently warm the vial to room temperature and vortex to redissolve the compound. |
Quantitative Stability Data
The following table summarizes the stability of Latanoprost, the parent compound of this compound, under various temperature conditions. This data can serve as a conservative estimate for the stability of this compound.
| Temperature | Stability | Recommendation |
| -20°C | Stable for at least 2 years (in organic solvent)[2] | Recommended for long-term storage of stock solutions. |
| 4°C | Stable for at least 30 days[4] | Suitable for short-term storage of unopened vials.[4] |
| 25°C (Room Temperature) | Stable for at least 30 days[4] | Suitable for opened vials for up to 6 weeks, protected from light.[4] |
| 50°C | t90 (time for 10% degradation) = 8.25 days | Avoid exposure to elevated temperatures. |
| 70°C | t90 (time for 10% degradation) = 1.32 days | Avoid exposure to elevated temperatures. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
1 mg of this compound (Molecular Weight: 388.5 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add 257.4 µL of DMSO to the vial containing 1 mg of this compound.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating properties of an analytical method.
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile (B52724) or methanol.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
At specified time points, withdraw a sample from each stress condition.
-
Dilute the samples to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Protocol 3: Stability-Indicating HPLC Method
This is a representative HPLC method that can be adapted for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 0.05 M, pH 3.0). A common starting ratio is 60:40 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
Visualizations
Logical Workflow for Troubleshooting Stock Solution Instability
Caption: Troubleshooting workflow for inconsistent experimental results.
Degradation Pathways of Prostaglandin Analogs
Caption: Factors leading to the degradation of this compound.
Prostaglandin F2α (FP) Receptor Signaling Pathway
Caption: Simplified signaling pathway of Latanoprost Acid via the FP receptor.
References
Addressing solubility challenges of 15-Keto Latanoprost Acid in biological buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of 15-Keto Latanoprost Acid in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in biological buffers a concern?
This compound is a primary metabolite of Latanoprost, a prostaglandin (B15479496) F2α analog used in ophthalmic solutions to reduce intraocular pressure. As with many prostaglandin analogs, this compound is a lipophilic molecule with poor aqueous solubility. This low solubility can present significant challenges in experimental settings, leading to issues with stock solution preparation, precipitation in biological buffers, and inconsistent results in in-vitro and in-vivo studies.
Q2: What are the key chemical properties of this compound that influence its solubility?
The solubility of this compound is influenced by its molecular structure, which includes a carboxylic acid group and a lipophilic carbon backbone.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₂O₅ | [1] |
| Molecular Weight | 388.50 g/mol | [1] |
| Chemical Structure | Carboxylic acid derivative of a prostaglandin F2α analog | [1] |
As a carboxylic acid, its solubility in aqueous solutions is pH-dependent. At a pH below its pKa, the carboxylic acid group is protonated, making the molecule less polar and less soluble in aqueous buffers. Above its pKa, the carboxylic acid group is deprotonated to a carboxylate anion, which increases its polarity and aqueous solubility.[2][3]
Q3: What is the expected solubility of this compound in common solvents and buffers?
Direct, comprehensive solubility data for this compound in a wide range of biological buffers is limited. However, based on available data for the acid and related prostaglandin analogs, the following provides a guide.
| Solvent/Buffer | Expected Solubility | Reference/Note |
| Dimethyl Sulfoxide (DMSO) | ≥ 33 mg/mL | [4] |
| Ethanol (B145695) | ≥ 50 mg/mL | [4] |
| Dimethylformamide (DMF) | ≥ 50 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:1) | ~500 µg/mL | [4] |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Low (Estimated < 100 µg/mL) | Based on general prostaglandin analog properties. |
| Tris-HCl Buffer (pH 7.4) | Low (Estimated < 100 µg/mL) | Similar to PBS, solubility is expected to be limited. |
| DMEM with 10% FBS | Moderate (Solubility may be enhanced by serum proteins) | Serum albumin can bind to and solubilize fatty acids and lipophilic molecules. |
| RPMI-1640 with 10% FBS | Moderate (Solubility may be enhanced by serum proteins) | Similar to DMEM, serum components can aid solubility. |
Q4: How can I improve the solubility of this compound in my experiments?
Several strategies can be employed to enhance the solubility of this compound in aqueous buffers:
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5% for DMSO).
-
pH Adjustment: For buffers where pH can be adjusted, increasing the pH above the pKa of the carboxylic acid group will increase its solubility.
-
Use of Solubilizing Agents:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with lipophilic molecules, increasing their aqueous solubility.[1]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) can be used at low concentrations to form micelles that encapsulate and solubilize the compound.
-
Bovine Serum Albumin (BSA): In cell culture media, the addition of BSA can help to solubilize lipophilic compounds.
-
Q5: What are the signs of poor solubility or precipitation in my experiment?
-
Visual Cloudiness or Particulates: The most obvious sign is the appearance of a cloudy or hazy solution, or the formation of visible precipitates after adding the compound to the buffer.
-
Inconsistent Experimental Results: Poor solubility can lead to variability between experiments and even between wells in the same experiment.
-
Lower than Expected Potency: If the compound is not fully dissolved, the actual concentration in solution will be lower than the intended concentration, leading to an underestimation of its biological activity.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in biological buffers.
References
Minimizing matrix effects in LC-MS/MS analysis of 15-Keto Latanoprost Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of 15-Keto Latanoprost (B1674536) Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of matrix effects in the LC-MS/MS analysis of 15-Keto Latanoprost Acid?
Matrix effects in the LC-MS/MS analysis of this compound, an acidic prostaglandin (B15479496) metabolite, primarily arise from co-eluting endogenous components from the biological matrix. The most common sources of interference are phospholipids, which are abundant in plasma and tissue samples.[1] These molecules can suppress the ionization of the target analyte in the mass spectrometer's source, leading to reduced sensitivity and inaccurate quantification.[2][3] Other potential sources of matrix effects include salts, proteins, and other metabolites that may not be completely removed during sample preparation.[4]
Q2: Which sample preparation technique is most effective for minimizing matrix effects for this compound?
The choice of sample preparation technique depends on the biological matrix and the required sensitivity of the assay. For this compound, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly employed and have proven effective in reducing matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE is a robust method for extracting acidic compounds like this compound. A common approach involves extraction with a mixture of ethyl acetate (B1210297) and isopropanol (B130326).[5][6] This technique is effective at separating the analyte from polar interferences.
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup and can provide cleaner extracts than LLE. Polymeric SPE sorbents are often recommended for the extraction of acidic drugs from plasma.[2] Mixed-mode SPE, which combines nonpolar and ion-exchange retention mechanisms, can also be highly effective for isolating acidic, neutral, and basic drugs from complex matrices like whole blood.[7]
Q3: What type of internal standard should I use for the analysis of this compound?
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects and other sources of variability in LC-MS/MS analysis.[4] For this compound, a deuterated analog, such as this compound-d4, would be the ideal choice. A SIL-IS will have nearly identical chemical and physical properties to the analyte, ensuring that it co-elutes and experiences the same degree of ionization suppression or enhancement. This allows for accurate correction of any signal variations.[4] If a specific SIL-IS for this compound is unavailable, a deuterated analog of a closely related prostaglandin, such as Latanoprost Acid-d4, can be a suitable alternative.[5][6]
Q4: How can I optimize my chromatographic conditions to reduce matrix effects?
Chromatographic separation is a critical factor in minimizing matrix effects. The goal is to separate the this compound peak from any co-eluting matrix components.
-
Column Selection: Reversed-phase columns, such as C8 and C18, are commonly used for the analysis of prostaglandins (B1171923).[5][6][8]
-
Mobile Phase: A mobile phase consisting of acetonitrile (B52724) and water with a small amount of an acidic modifier, such as 0.1% formic acid, is typically used to ensure good peak shape for acidic analytes.[6][8]
-
Gradient Elution: Employing a gradient elution program can help to effectively separate the analyte from early-eluting polar interferences and late-eluting nonpolar interferences.
Q5: Which ionization mode is best for this compound analysis?
This compound can be analyzed in both positive and negative electrospray ionization (ESI) modes. However, for acidic compounds, negative ion mode often provides better sensitivity. It is recommended to test both modes during method development to determine the optimal ionization for your specific instrument and conditions. Some studies on related prostaglandins have successfully used negative ion mode.[3]
Troubleshooting Guides
Issue 1: Low signal intensity or poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Improve Sample Preparation: If using protein precipitation, consider switching to a more rigorous technique like LLE or SPE to achieve a cleaner extract.[2][9]
-
Optimize Chromatography: Adjust the gradient profile to better separate the analyte from the region of the chromatogram where significant ion suppression is observed. A post-column infusion experiment can help identify these regions.
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[4]
-
Check Instrument Parameters: Ensure that the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) are optimized for this compound.
-
Issue 2: High variability in results between replicate injections or different samples.
-
Possible Cause: Inconsistent matrix effects from sample to sample.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.[4]
-
Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.
-
Standardize Sample Collection and Handling: Ensure that all samples are collected and processed in a consistent manner to minimize variability in the matrix composition.
-
Issue 3: Appearance of unexpected peaks in the chromatogram interfering with the analyte peak.
-
Possible Cause: Contamination from solvents, collection tubes, or carryover from previous injections.
-
Troubleshooting Steps:
-
Analyze Blank Samples: Inject a blank solvent and a blank matrix extract to identify the source of the contamination.
-
Optimize Wash Steps: Ensure that the autosampler wash procedure is adequate to prevent carryover between injections.
-
Improve Chromatographic Resolution: Modify the mobile phase composition or gradient to separate the interfering peak from the analyte peak.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from methods used for the extraction of latanoprost free acid and other prostaglandins from biological fluids.[3][5][6]
-
Sample Preparation: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., this compound-d4).
-
Acidification: Acidify the sample to a pH of approximately 3.5 by adding a small volume of 2M hydrochloric acid.
-
Extraction: Add 1 mL of a mixture of ethyl acetate and isopropanol (60:40, v/v). Vortex for 20 minutes.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 150 µL of the mobile phase (e.g., water:acetonitrile 55:45, v/v) and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general procedure for the extraction of acidic drugs using a polymeric SPE sorbent.[2]
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 1% formic acid in water.
-
Column Conditioning: Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Recovery and Matrix Effect of Latanoprost Free Acid in Rabbit Aqueous Humor and Ciliary Body using LLE.
Data adapted from a study on Latanoprost Free Acid, which is structurally similar to this compound.[5]
| Matrix | Analyte Concentration (ng/mL or ng/g) | Recovery (%) | Matrix Effect (%) |
| Aqueous Humor | 16 (LQC) | 92.5 | -5.2 |
| 64 (MQC) | 95.1 | -3.8 | |
| 128 (HQC) | 94.3 | -4.5 | |
| Ciliary Body | 128 (LQC) | 88.7 | -8.9 |
| 512 (MQC) | 91.2 | -6.4 | |
| 1024 (HQC) | 90.5 | -7.1 |
Table 2: LC-MS/MS Parameters for the Analysis of Latanoprost and its Degradation Products.
This table provides a starting point for method development for this compound.
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| MS System | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Temperature | 320°C |
| Probe Heater Temperature | 300°C |
| m/z Range | 300-600 |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Logical relationship for troubleshooting matrix effects.
References
- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. agilent.com [agilent.com]
- 3. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
Overcoming low signal intensity of 15-Keto Latanoprost Acid in mass spectrometry
Welcome to the Technical Support Center for the mass spectrometry analysis of 15-Keto Latanoprost (B1674536) Acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the common challenge of low signal intensity for this analyte.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for 15-keto latanoprost acid often low in mass spectrometry?
Low signal intensity for this compound is a common issue stemming from several factors:
-
Low Physiological Concentrations: Prostaglandins (B1171923) and their metabolites are typically present at very low levels in biological matrices, making detection inherently challenging.[1][2]
-
Poor Ionization Efficiency: Like many keto acids, this compound can exhibit poor ionization efficiency in its underivatized form when using standard electrospray ionization (ESI).[3]
-
Analyte Instability: Prostaglandin (B15479496) analogs can be unstable, potentially degrading during sample preparation and analysis.
-
Ion Suppression: Components from the sample matrix can co-elute with the analyte, interfering with the ionization process and suppressing the signal.[3]
Q2: What is the best ionization mode and source for analyzing this compound?
The choice of ionization mode is critical. While positive ion mode can be used, especially for latanoprost and its free acid, negative ion electrospray mass spectrometry is often effective for detecting the deprotonated molecules [M-H]⁻ of prostaglandins.[4][5] For significant sensitivity gains, consider these advanced strategies:
-
Silver Cationization: Adding silver ions to the solvent can form [PG + Ag]⁺ adducts, which has been shown to increase sensitivity by approximately 30-fold compared to detecting the deprotonated [PG - H]⁻ ions.[1][2]
-
Unispray Ionization: This newer ionization source has demonstrated better sensitivity than conventional electrospray ionization for quantifying latanoprost and latanoprost free acid at the nanogram level.[4]
Q3: What are the primary strategies to improve the signal intensity of this compound?
There are three main strategies to enhance signal intensity:
-
Optimize Sample Preparation: A robust sample cleanup is essential to remove interfering matrix components. Techniques like protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are effective.[6][7]
-
Enhance Ionization: As discussed in Q2, switching to negative ion mode or employing techniques like silver cationization can dramatically boost the signal.[1][5]
-
Chemical Derivatization: Modifying the this compound molecule is a highly effective way to improve its ionization efficiency and, consequently, its signal intensity in the mass spectrometer.[3]
Troubleshooting Guide
Q1: I am observing a very low or no signal for my this compound analyte. What are the most common causes and immediate solutions?
A very low or absent signal is a frequent challenge. The primary causes often relate to poor ionization efficiency and suboptimal instrument settings.
-
Possible Cause 1: Inefficient Ionization.
-
Solution A: Switch to Negative Ion Mode. Many carboxylic acids, including prostaglandin metabolites, ionize more efficiently in negative mode, forming [M-H]⁻ ions.[5]
-
Solution B: Optimize ESI Source Parameters. Ensure the spray voltage, capillary temperature, and sheath/auxiliary gas flow rates are optimized for your analyte.[6]
-
Solution C: Modify the Mobile Phase. The mobile phase composition significantly impacts ionization. Adding 0.1% formic acid or 0.5% acetic acid can improve protonation/deprotonation, though it should be tested to ensure it doesn't compromise chromatographic separation.[4][5]
-
-
Possible Cause 2: Incorrect Mass Spectrometer Settings.
-
Solution: Verify Instrument Tuning and Calibration. Ensure your mass spectrometer is properly tuned and calibrated for the mass range of interest. Regular maintenance is crucial for optimal performance.
-
Q2: I have optimized my MS parameters but the signal remains weak. How can I improve my sample preparation?
If the signal is still low, the issue likely lies with the sample matrix interfering with ionization (ion suppression). Improving the sample cleanup is the next critical step.
-
Possible Cause: Matrix Effects and Insufficient Cleanup.
-
Solution A: Implement Protein Precipitation. For biological fluids like plasma, initial deproteinization with a cold solvent like methanol (B129727) or acetonitrile (B52724) is a crucial first step.[6]
-
Solution B: Use Liquid-Liquid Extraction (LLE). LLE is a powerful technique to separate the analyte from interfering substances. A common method involves extracting the sample with a mixture of ethyl acetate (B1210297) and isopropanol (B130326) (e.g., 60:40 v/v).[4][6]
-
Solution C: Employ Solid-Phase Extraction (SPE). SPE can provide a cleaner extract than LLE. A three-step SPE process is often used for prostaglandin analysis.[6] Combining methods, such as protein precipitation followed by LLE, can yield even cleaner samples.[7]
-
Q3: My signal is still not sufficient after improving sample preparation. What is the next step?
When intrinsic detectability is the limiting factor, chemical derivatization is a powerful strategy to enhance the signal by modifying the molecule to improve its ionization efficiency.[3]
-
Possible Cause: Low Intrinsic Ionization of the Molecule.
-
Solution: Chemical Derivatization. The keto group on this compound is a prime target for derivatization. Using a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) converts the keto group into a derivative that ionizes much more efficiently.[3][8] This technique is highly effective for various keto acids and can lead to a significant increase in detection sensitivity.[8][9]
-
Data Presentation
Table 1: Comparison of Ionization Strategies for Prostaglandin Analogs
| Strategy | Ionization Mode | Typical Adduct | Signal Enhancement | Reference |
| Standard ESI | Negative | [M-H]⁻ | Baseline | [5] |
| Standard ESI | Positive | [M+H]⁺ | Variable, often lower than negative mode for acids | [4] |
| Silver Cationization | Positive | [M+Ag]⁺ | ~30-fold increase compared to [M-H]⁻ | [1][2] |
| Unispray Source | Positive | [M+H]⁺ | Improved sensitivity over standard ESI (LOQ of 0.5 ng/mL) | [4] |
Table 2: Example LC-MS/MS Parameters for Latanoprost Acid Analysis
| Parameter | Setting | Reference |
| LC Column | Thermo Scientific Hypersil GOLD C8 (150 mm x 1.0 mm, 3 µm) | [6] |
| Mobile Phase | 55:45 (v/v) Water/Acetonitrile with 0.5% Formic Acid | [6] |
| Flow Rate | 50 µL/min | [6] |
| Ionization Source | Electrospray Ionization (ESI) | [6] |
| Ionization Mode | Positive, Selected Reaction Monitoring (SRM) | [6] |
| Spray Voltage | 3500 V | [6] |
| Capillary Temp. | 220 °C | [6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Aqueous Humor/Plasma
This protocol is adapted from methods used for latanoprost free acid in biological matrices.[4][6]
-
Sample Preparation: To 200 µL of aqueous humor or plasma in a microcentrifuge tube, add 600 µL of cold methanol to precipitate proteins.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute. Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Extraction: Add 1 mL of ethyl acetate:isopropanol (60:40, v/v). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 150 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Chemical Derivatization with PFBHA
This is a general protocol for derivatizing keto acids, which should be optimized for this compound.[3][8]
-
Sample Preparation: Start with the dried, extracted sample residue from Protocol 1.
-
Reagent Preparation: Prepare a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) in a water/ethanol mixture.
-
Derivatization Reaction: Add 50 µL of the PFBHA solution to the dried sample residue.
-
Incubation: Vortex the mixture gently and incubate at 60°C for 60 minutes.
-
Final Preparation: After incubation, cool the sample to room temperature. If necessary, evaporate the solvent and reconstitute in the mobile phase for injection.
Visualizations
References
- 1. Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ddtjournal.com [ddtjournal.com]
Column selection and optimization for 15-Keto Latanoprost Acid separation
This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic separation of 15-Keto Latanoprost Acid. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for separating this compound?
A1: The most prevalent method for separating this compound, a known metabolite and impurity of Latanoprost, is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[1][2] Reversed-phase HPLC is frequently employed, offering robust separation of prostaglandin (B15479496) analogs from their impurities.[2][3]
Q2: Which type of column is recommended for the separation of this compound?
A2: For reversed-phase separation of this compound and related prostaglandin analogs, a C18 column is a common first choice.[2][4] However, depending on the specific separation requirements, other stationary phases may be necessary. For instance, chiral columns are used for separating enantiomers, and cyano or amino (NH2) columns can offer different selectivity, particularly in normal-phase chromatography.[3][5][6]
Q3: What are typical mobile phase compositions for separating this compound?
A3: A typical mobile phase for the reversed-phase separation of this compound consists of a mixture of an organic solvent (commonly acetonitrile (B52724) or methanol) and an aqueous component.[4] The aqueous phase is often acidified with formic acid or acetic acid to a pH of around 3 to improve peak shape and retention of the acidic analytes.[3][4] Buffered mobile phases, such as those containing ammonium (B1175870) formate (B1220265) or ammonium acetate, can also be used to maintain a stable pH and minimize peak tailing.[7][8]
Q4: How can I detect this compound after separation?
A4: UV detection at a low wavelength, typically around 210 nm, is a common method for detecting this compound, as prostaglandins (B1171923) have a weak chromophore.[2][4][6] For higher sensitivity and specificity, especially for identifying and quantifying degradation products, mass spectrometry (MS) detection, often in the form of LC-MS/MS, is employed.[1][6]
Troubleshooting Guide
Problem 1: My peak for this compound is tailing.
Peak tailing is a common issue in the chromatography of acidic compounds like prostaglandins. Here are several potential causes and solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing.[9][10]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.[7]
-
Solution: Adjust the mobile phase pH to be at least 2 units below the analyte's pKa. For acidic compounds, a lower pH (e.g., pH 2.5-3.5) is generally recommended.[3]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[7]
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was likely the issue.[7]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.[11]
Problem 2: I am having difficulty separating this compound from other related impurities or isomers.
Co-elution with other impurities or isomers of Latanoprost is a frequent challenge due to their structural similarities.[6]
-
Optimize Mobile Phase Selectivity:
-
Solution: Try changing the organic modifier (e.g., from acetonitrile to methanol) as this can alter the elution order.[13] You can also experiment with different mobile phase additives or buffers.
-
-
Change Stationary Phase:
-
Solution: If optimizing the mobile phase is insufficient, a change in column chemistry may be necessary. A column with a different stationary phase, such as a phenyl or pentafluorophenyl (PFP) phase, can offer different selectivity compared to a standard C18 column.[14][15] For separating isomers, a specialized chiral or amino (NH2) column might be required.[5]
-
-
Gradient Optimization:
-
Solution: Adjusting the gradient slope can improve the resolution between closely eluting peaks. A shallower gradient will increase the separation time but can significantly improve resolution.
-
Data Presentation
Table 1: Recommended HPLC/UHPLC Columns for Prostaglandin Analysis
| Column Type | Stationary Phase | Common Dimensions | Key Application |
| Reversed-Phase | C18 | 150 mm x 4.6 mm, 5 µm | General purpose separation of Latanoprost and its impurities.[2] |
| Reversed-Phase | C8 | 150 mm x 2.1 mm, 1.8 µm | Faster analysis with good resolution. |
| Chiral | Chiracel OJ-RH | - | Separation of enantiomeric forms of prostaglandins.[3] |
| Normal-Phase | Amino (NH2) | - | Baseline separation of Latanoprost and its isomers.[5] |
Table 2: Example Mobile Phase Compositions for Reversed-Phase Separation
| Mobile Phase A | Mobile Phase B | Gradient Example | Notes |
| 0.1% Formic Acid in Water | Acetonitrile | Start at 30% B, increase to 90% B over 15 min | Good for general screening and LC-MS applications. |
| 0.1% Acetic Acid in Water (pH 3.1) | Acetonitrile with 0.1% Acetic Acid | Gradient elution | Suitable for separating Latanoprost and Latanoprost Acid.[4] |
| 10 mM Ammonium Formate in Water | Methanol | Isocratic or Gradient | Provides buffering capacity to improve peak shape. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for peak tailing issues.
References
- 1. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. mdpi.com [mdpi.com]
- 9. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. halocolumns.com [halocolumns.com]
- 15. accta.com [accta.com]
Strategies to reduce adsorption of 15-Keto Latanoprost Acid to labware
Welcome to the technical support center for handling 15-Keto Latanoprost Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the loss of your compound due to adsorption to labware. Adsorption can be a significant source of variability and inaccuracy in experiments involving lipophilic molecules like this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to adsorbing to labware?
A1: this compound is an active metabolite of the prostaglandin (B15479496) analogue, Latanoprost. As a lipid-soluble molecule with a carboxylic acid group, it possesses both hydrophobic and polar characteristics. This amphiphilic nature allows it to interact with and adsorb to surfaces through hydrophobic interactions (with plastics like polypropylene (B1209903) and polystyrene) and ionic interactions (with glass surfaces).
Q2: What types of labware are most problematic for the adsorption of this compound?
A2: Standard polypropylene and polystyrene labware (e.g., microcentrifuge tubes, pipette tips, and microplates) are highly susceptible to hydrophobic interaction-driven adsorption. While glass is generally more hydrophilic, the silanol (B1196071) groups on the surface of untreated borosilicate glass can ionically interact with the carboxylic acid group of the analyte, also leading to significant adsorption.
Q3: How does the pH of my solution affect the adsorption of this compound?
A3: The pH of your aqueous solution is critical. This compound has a carboxylic acid moiety, which will be deprotonated and negatively charged at a pH above its pKa. In this charged state, it is more polar and less likely to adsorb to hydrophobic plastic surfaces. Conversely, at a pH below its pKa, the carboxylic acid will be protonated and neutral, increasing its hydrophobicity and thus its propensity to adsorb to plastics. For acidic analytes, it is often recommended to adjust the pH of the sample to be at least two units below the analyte's pKa to ensure it is in its neutral form for extraction, though this can increase adsorption to plastics if not managed.
Q4: Can I use a carrier protein to prevent adsorption?
A4: Yes, using a carrier protein like Bovine Serum Albumin (BSA) can be very effective. BSA can bind to hydrophobic molecules like this compound, keeping them in solution.[1] Additionally, BSA can coat the surface of the labware, blocking the sites where your analyte might otherwise adsorb.[2] This is a common strategy in immunoassays and when working with low concentrations of proteins and peptides.
Troubleshooting Guide
If you are experiencing low recovery or high variability in your experiments with this compound, follow this troubleshooting guide to identify and mitigate the cause of adsorption.
Caption: Troubleshooting workflow for addressing low recovery of this compound.
Data on Adsorption Reduction Strategies
The following table summarizes the expected effectiveness of various strategies to reduce the adsorption of this compound. The percentage recovery values are illustrative and based on typical performance for lipophilic and acidic compounds. Actual results may vary depending on the specific experimental conditions.
| Strategy | Labware Type | Principle of Action | Expected Recovery (%) |
| None (Control) | Polypropylene | - | 40-60% |
| None (Control) | Borosilicate Glass | - | 50-70% |
| Use of Low-Binding Tubes | Low-Binding Polypropylene | Hydrophilic surface coating reduces hydrophobic interactions. | 85-95% |
| pH Adjustment | Polypropylene | Increasing pH > pKa increases hydrophilicity and reduces adsorption. | 70-85% |
| Addition of Surfactant | Polypropylene | Tween-20 (0.05%) disrupts hydrophobic interactions.[3][4] | 75-90% |
| BSA in Solution | Polypropylene | BSA (1%) acts as a carrier and blocks surface binding sites.[2] | 80-95% |
| BSA Coating | Polypropylene | Pre-coating with BSA (1-3%) blocks binding sites.[5] | 90-98% |
| Silanization | Borosilicate Glass | Masks polar silanol groups, reducing ionic interactions.[6][7][8] | 90-98% |
Experimental Protocols
Protocol 1: Coating Plastic Labware with Bovine Serum Albumin (BSA)
This protocol is suitable for microplates, microcentrifuge tubes, and other plastic labware.
Materials:
-
Bovine Serum Albumin (BSA), fatty-acid free
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.4
-
Plastic labware to be coated
Procedure:
-
Prepare a 1% to 3% (w/v) BSA solution in PBS or TBS. For example, to make 100 mL of a 1% BSA solution, dissolve 1 gram of BSA in 100 mL of PBS.[5]
-
Add a sufficient volume of the BSA solution to completely cover the surface of the labware that will be in contact with your sample. For a 96-well plate, add 300 µL to each well.[5]
-
Incubate for 1-2 hours at room temperature or 37°C.
-
Aspirate or decant the BSA solution.
-
Wash the wells three times with your assay buffer or a buffer like PBS with 0.05% Tween-20.
-
The labware is now coated and ready for use. For storage, plates can be dried and stored at 4°C in a sealed container with a desiccant.[5]
Protocol 2: Silanization of Glassware
This protocol creates a hydrophobic surface on glass, preventing interactions with polar functional groups of the analyte. Caution: This procedure should be performed in a fume hood as the reagents are volatile and toxic.
Materials:
-
Dichlorodimethylsilane (B41323) or Chlorotrimethylsilane (B32843)
-
Anhydrous Toluene or Heptane
-
Anhydrous Methanol (B129727)
-
Glassware to be silanized
-
Dessicator and vacuum pump (for vapor phase silanization) or appropriate container for solution phase silanization.
Procedure (Solution Phase):
-
Thoroughly clean and dry the glassware.
-
In a fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in anhydrous heptane.[6]
-
Fill the glassware to about one-third of its volume with the silanizing solution.
-
Agitate the glassware for 15 minutes, ensuring the entire inner surface is wetted.[6]
-
Discard the silanizing solution into an appropriate waste container.
-
Rinse the glassware three times with anhydrous toluene.[6]
-
Rinse thoroughly with anhydrous methanol to quench any remaining reactive silane (B1218182) groups.[6]
-
Dry the glassware completely in an oven (e.g., >100°C overnight) before use.[9]
Procedure (Vapor Phase):
-
Place clean, dry glassware in a desiccator inside a fume hood.
-
Place a small beaker containing 1-3 mL of chlorotrimethylsilane or dichlorodimethylsilane in the desiccator.
-
Connect the desiccator to a vacuum pump until the silane begins to boil, then close the valve to maintain the vacuum. Do not leave it connected to the pump.[10]
-
Allow the silane to vaporize and coat the glassware for 1-3 hours.[10]
-
Vent the desiccator in the fume hood.
-
Bake or autoclave the glassware to remove reactive chlorosilane groups.[10]
Adsorption Mechanisms and Mitigation Strategies
The following diagram illustrates the primary mechanisms of this compound adsorption to different labware surfaces and the corresponding mitigation strategies.
Caption: Adsorption mechanisms and mitigation strategies for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. corning.com [corning.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Tween-20 increases the immunoreactivity of apolipoprotein A-I in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. peptideweb.com [peptideweb.com]
- 7. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. scribd.com [scribd.com]
Improving extraction recovery of 15-Keto Latanoprost Acid from complex matrices
Welcome to the technical support center for improving the extraction recovery of 15-Keto Latanoprost Acid from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound from biological matrices like plasma?
A1: The primary challenges include:
-
Low Concentrations: this compound is a metabolite and is often present at very low concentrations in biological samples.
-
Matrix Effects: Complex matrices such as plasma contain numerous endogenous substances (e.g., phospholipids, proteins, salts) that can interfere with the extraction and analysis, leading to ion suppression or enhancement in LC-MS/MS analysis.[1][2]
-
Analyte Stability: Prostaglandins (B1171923) and their metabolites can be sensitive to pH, temperature, and enzymatic degradation.
-
Physicochemical Properties: As an acidic and lipophilic molecule, optimizing the pH and solvent polarity is crucial for efficient extraction.
Q2: What are the recommended extraction techniques for this compound?
A2: The two most common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice between them depends on the sample volume, required cleanup level, and throughput needs.
Q3: How can I minimize the degradation of this compound during sample handling and storage?
A3: To ensure the stability of this compound:
-
Storage: Store samples at -80°C for long-term stability.
-
pH Control: Maintain a slightly acidic pH (around 4-6) during extraction to ensure the analyte is in its neutral, less water-soluble form.
-
Temperature: Keep samples on ice during processing to minimize enzymatic activity.
-
Antioxidants: Consider adding antioxidants like BHT (butylated hydroxytoluene) to prevent oxidative degradation, especially if the sample will be stored for an extended period.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
Low recovery is a common issue in SPE. The following guide provides potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inappropriate Sorbent Selection: The sorbent does not adequately retain the analyte. | For this compound (an acidic compound), a mixed-mode sorbent with both reversed-phase (e.g., C18) and anion-exchange functionality is often effective. Alternatively, a polymeric reversed-phase sorbent can be used. |
| Improper Sample pH: The pH of the sample is not optimal for retention. | Acidify the sample to a pH of approximately 4-5 to ensure this compound is in its neutral form, enhancing its retention on a reversed-phase sorbent. | |
| Inefficient Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent. | Use a solvent mixture with a higher organic content (e.g., methanol (B129727) or acetonitrile). Adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) (e.g., 1-2%) to the elution solvent can help to disrupt ionic interactions if an anion-exchange sorbent is used. | |
| Sample Overload: Too much sample has been loaded onto the SPE cartridge. | Reduce the sample volume or use a cartridge with a larger sorbent bed. | |
| Channeling: The sample or solvents pass through the sorbent bed unevenly. | Ensure the sorbent bed is properly conditioned and equilibrated. Do not let the sorbent dry out before loading the sample. Load the sample at a slow and consistent flow rate. | |
| High Matrix Effects | Inadequate Washing Step: The wash solvent is not effectively removing interfering compounds. | Optimize the wash solvent. A common strategy is to use a weak organic solvent in water (e.g., 5-10% methanol) to remove polar interferences without eluting the analyte. |
| Co-elution of Phospholipids: Phospholipids from the plasma matrix are co-eluting with the analyte. | Use a mixed-mode SPE cartridge designed for phospholipid removal. Alternatively, a protein precipitation step prior to SPE can reduce the phospholipid load. |
Liquid-Liquid Extraction (LLE) Troubleshooting
LLE is a classic technique that can be highly effective for prostaglandin (B15479496) extraction. Here are some common issues and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incorrect Solvent Polarity: The extraction solvent is not optimal for partitioning the analyte from the aqueous phase. | For this compound, a moderately polar, water-immiscible organic solvent is recommended. Ethyl acetate (B1210297) is a common choice. A mixture of ethyl acetate and a more polar solvent like isopropanol (B130326) (e.g., 90:10 v/v) can improve recovery. |
| Suboptimal pH of Aqueous Phase: The pH is not driving the analyte into the organic phase. | Acidify the aqueous sample to a pH of approximately 4-5. This neutralizes the carboxylic acid group of this compound, making it more soluble in the organic solvent. | |
| Emulsion Formation: An emulsion layer forms at the interface of the two phases, trapping the analyte. | Centrifuge the sample to break the emulsion. Adding salt ("salting out") to the aqueous phase can also help by increasing its polarity and promoting phase separation. | |
| Insufficient Mixing: Inadequate vortexing or shaking leads to poor extraction efficiency. | Vortex the sample vigorously for at least 1-2 minutes to ensure thorough mixing and maximize the surface area for extraction. | |
| High Matrix Effects | Co-extraction of Interferences: The chosen solvent is also extracting a large amount of matrix components. | A "back-extraction" step can be performed. After the initial extraction, the organic phase can be washed with a clean aqueous buffer at a neutral or slightly basic pH. This will pull polar interferences back into the aqueous phase while the analyte remains in the organic layer. |
| Incomplete Phase Separation: Small droplets of the aqueous phase are carried over with the organic phase. | After vortexing, centrifuge the samples to ensure a clean separation of the two layers. Freeze the aqueous layer to easily decant the organic solvent. |
Data Presentation: Expected Extraction Recoveries
The following tables summarize expected recovery rates for prostaglandin-like compounds from plasma based on literature for similar analytes. Note: These are illustrative values, and actual recoveries for this compound may vary depending on the specific experimental conditions.
Table 1: Illustrative Solid-Phase Extraction (SPE) Recovery
| Sorbent Type | Sample pH | Elution Solvent | Expected Recovery (%) |
| C18 | 4.0 | Methanol | 75 - 85 |
| Mixed-Mode (C8/Anion Exchange) | 4.0 | 2% NH4OH in Methanol | 85 - 95 |
| Polymeric (e.g., HLB) | 4.0 | Acetonitrile | 80 - 90 |
Table 2: Illustrative Liquid-Liquid Extraction (LLE) Recovery
| Extraction Solvent | Sample pH | Expected Recovery (%) |
| Ethyl Acetate | 4.0 | 70 - 80 |
| Methyl tert-Butyl Ether (MTBE) | 4.0 | 75 - 85 |
| Ethyl Acetate:Isopropanol (90:10, v/v) | 4.0 | 85 - 95 |
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol
This protocol is a starting point and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Acidify the sample to pH 4.0-4.5 with 1 M formic acid.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode (C18/anion exchange) SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of acidified water (pH 4.0).
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
-
Elution:
-
Elute the this compound with 1 mL of 2% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
-
Detailed Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation:
-
To 1 mL of plasma in a glass tube, add an internal standard.
-
Acidify the sample to pH 4.0-4.5 with 1 M formic acid.
-
-
Extraction:
-
Add 5 mL of ethyl acetate:isopropanol (90:10, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet and aqueous layer.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial LC mobile phase.
-
Visualizations
Experimental Workflow for SPE
References
- 1. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for prostaglandin (B15479496) assays. This resource is designed for researchers, scientists, and drug development professionals to help manage and troubleshoot interference from related prostaglandin compounds in various assay formats.
Troubleshooting Guides
This section provides answers to specific issues you may encounter during your experiments.
Question: I am observing high background noise in my prostaglandin ELISA assay. What are the potential causes and how can I reduce it?
Answer:
High background noise in an ELISA can obscure your results and reduce assay sensitivity. Several factors can contribute to this issue:
-
Inadequate Blocking: Insufficient blocking of the microplate wells can lead to non-specific binding of the detection antibody to the plastic surface, resulting in a high background signal[1].
-
High Antibody Concentration: Using excessive amounts of primary or secondary antibody increases the likelihood of non-specific binding[1].
-
Cross-Reactivity: Prostaglandins (B1171923) are a family of structurally similar lipids. The antibodies used in your assay may cross-react with other prostaglandins present in the sample, leading to a false-positive signal[1].
-
Contaminated Reagents or Samples: Contamination with substances like endotoxins or detergents can interfere with the assay and elevate background levels[1].
-
Sub-optimal Incubation Times and Temperatures: Deviating from the recommended incubation parameters can negatively impact binding efficiency and increase non-specific interactions[1].
-
Improper Washing: Inefficient washing steps are a primary cause of high background, as they fail to remove all unbound reagents[1].
To troubleshoot high background noise, consider the following optimization strategies:
-
Optimize Blocking: Ensure your blocking buffer is fresh and incubate for the recommended time and temperature to thoroughly coat the well surface.
-
Titrate Antibodies: Perform a titration experiment to determine the optimal concentration for both your primary and secondary antibodies.
-
Enhance Washing Steps: Increase the number of wash cycles (typically 3-5 washes are recommended) and the volume of wash buffer to ensure complete removal of unbound reagents. A soaking step, where the wash buffer is left in the wells for a short period, can also be beneficial[1].
-
Check for Reagent Contamination: Use fresh, high-quality reagents and ensure your samples are properly handled to avoid contamination.
Question: My immunoassay results show unexpected cross-reactivity with other prostaglandin compounds. How can I improve the specificity of my assay?
Answer:
Cross-reactivity is a common challenge in prostaglandin immunoassays due to the structural similarity among these lipid mediators[1][2]. Here are several approaches to address this issue:
-
Antibody Selection: The choice of antibody is critical. Monoclonal antibodies generally offer higher specificity compared to polyclonal antibodies as they recognize a single epitope[3]. When developing or selecting an assay, look for data on the cross-reactivity profile of the antibody with a panel of related prostaglandins.
-
Sample Purification: Implementing a sample purification step before the immunoassay can significantly reduce interference from cross-reacting prostaglandins. Solid-phase extraction (SPE) is a widely used technique for this purpose[4][5][6][7].
-
Methodological Approach: Consider using a more specific analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high sensitivity and selectivity, allowing for the accurate quantification of specific prostaglandins even in complex biological matrices[7][8].
Question: I am having difficulty separating structurally similar prostaglandin analogs using HPLC. What chromatographic parameters can I optimize?
Answer:
Achieving good chromatographic separation of prostaglandin analogs is essential for accurate quantification. Several parameters can be optimized to improve resolution:
-
Column Selection: The choice of the analytical column is a critical factor. Parameters to consider include particle size, column length, and the type of stationary phase[4]. Chiral stationary phases, such as derivatized cellulose (B213188), can be effective for separating enantiomers of prostaglandins and their precursors[9][10].
-
Mobile Phase Composition: The composition of the mobile phase, including the organic solvent ratio and pH, plays a significant role in the separation of acidic compounds like prostaglandins[10]. For reversed-phase HPLC, a common mobile phase consists of a mixture of acetonitrile, methanol, and water, with the pH adjusted to an acidic value (e.g., pH 4 with phosphoric acid) to ensure the prostaglandins are in their protonated form[10].
-
Gradient Elution: Employing a gradient elution program, where the mobile phase composition is changed over the course of the run, can help to resolve complex mixtures of prostaglandin analogs with varying polarities.
A study on the simultaneous analysis of 11 PGF2α analogs optimized the HPLC method by comparing five different columns and refining the mobile phase composition[4].
Frequently Asked Questions (FAQs)
What are the most common methods for analyzing prostaglandins?
The most common methods for prostaglandin analysis include:
-
Immunoassays (ELISA and RIA): These methods are widely used due to their high throughput and relatively low cost. However, they can be susceptible to cross-reactivity with related compounds[2][8].
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is used for the separation and quantification of prostaglandins. Method development can be crucial to achieve adequate separation of structurally similar analogs[4].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a gold-standard method due to its high sensitivity, specificity, and ability to simultaneously measure multiple prostaglandins in a single sample[5][7][8].
Why is sample preparation important for prostaglandin analysis?
Sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the prostaglandins of interest. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used method for cleaning up samples before analysis by immunoassay, HPLC, or LC-MS/MS[4][5][6][7].
-
Liquid-Liquid Extraction: This technique can also be used to isolate prostaglandins from aqueous samples.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation method, originally developed for pesticide residue analysis, has been successfully applied to the extraction of prostaglandin analogs from cosmetic products[5].
How can I validate my prostaglandin assay for specificity?
Assay validation is essential to ensure the reliability of your results. For specificity, you should:
-
Assess Cross-Reactivity: Test a panel of structurally related prostaglandins to determine the percentage of cross-reactivity of your antibody or analytical method[6][11][12][13][14].
-
Spike and Recovery Experiments: Add a known amount of your target prostaglandin to a sample matrix and measure the recovery to assess the accuracy of your assay in the presence of potential interferences.
-
Comparison with a Reference Method: Compare the results from your assay with those obtained using a reference method, such as LC-MS/MS, to confirm the accuracy and specificity of your measurements.
Quantitative Data Summary
Table 1: Immunoassay Cross-Reactivity Data for Prostaglandin E2 (PGE2) Assays
| Cross-Reactant | Assay Kit 1 (% Cross-Reactivity) | Assay Kit 2 (% Cross-Reactivity) | Assay Kit 3 (% Cross-Reactivity) |
| PGE2 | 100 | 100 | 100 |
| PGE1 | 70 | 11.9 | 70 |
| PGE3 | 16.3 | 17.5 | 16.3 |
| PGF1α | 1.4 | 7.0 | 1.4 |
| PGF2α | 0.7 | 6.0 | 0.7 |
| 6-keto-PGF1α | 0.6 | 2.5 | Not Reported |
| PGA2 | < 0.1 | < 0.1 | Not Reported |
| PGB1 | Not Reported | < 0.1 | Not Reported |
| Data compiled from product information sheets.[6][13][14] |
Table 2: Performance Characteristics of a Prostaglandin E2 (PGE2) Immunoassay
| Parameter | Value |
| Limit of Detection (LOD) | 15.6 pg/mL[2] |
| Limit of Quantification (LOQ) | 15.6 pg/mL[2] |
| Intra-assay Coefficient of Variation (CV) | 9.8%[12] |
| Inter-assay Coefficient of Variation (CV) | 15.3%[12] |
| Performance characteristics can vary between different assay kits and laboratories. |
Experimental Protocols
1. Protocol: Solid-Phase Extraction (SPE) for Prostaglandin Purification
This protocol is a general guideline for the extraction of prostaglandins from biological fluids prior to analysis.
-
Sample Acidification: Acidify the sample to approximately pH 3.5 with 2N HCl. This ensures that the prostaglandins, which are acidic lipids, are in their protonated form and will bind effectively to the C18 stationary phase[6].
-
Column Conditioning: Prepare a C18 reverse-phase SPE column by washing it with 10 mL of ethanol (B145695) followed by 10 mL of deionized water[6][13].
-
Sample Loading: Apply the acidified sample to the conditioned column. A slow flow rate (approximately 0.5 mL/minute) is recommended to ensure efficient binding[6][13].
-
Washing: Wash the column to remove interfering substances. A typical wash sequence includes:
-
Elution: Elute the prostaglandins from the column using an appropriate organic solvent, such as ethyl acetate (B1210297) (10 mL)[13].
-
Drying and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in the appropriate assay buffer for subsequent analysis.
2. Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Prostaglandin E2 (PGE2)
This protocol outlines the general steps for a competitive ELISA to measure PGE2 concentrations.
-
Principle: In this assay, free PGE2 in the sample competes with a fixed amount of PGE2 conjugated to an enzyme (e.g., alkaline phosphatase) for a limited number of binding sites on a monoclonal anti-PGE2 antibody. The amount of enzyme-linked PGE2 that binds to the antibody is inversely proportional to the concentration of free PGE2 in the sample[6].
-
Procedure:
-
Standard and Sample Addition: Add standards, controls, and samples to the wells of a microplate pre-coated with an anti-mouse IgG antibody.
-
Antibody and Conjugate Addition: Add the monoclonal anti-PGE2 antibody and the PGE2-alkaline phosphatase conjugate to each well.
-
Incubation: Incubate the plate to allow for the competitive binding reaction to occur. During this time, the antigen-antibody complex will bind to the coated plate[6].
-
Washing: Wash the plate thoroughly to remove any unbound reagents[1][6].
-
Substrate Addition: Add a suitable substrate for the enzyme (e.g., p-nitrophenyl phosphate (B84403) for alkaline phosphatase). The enzyme will convert the substrate into a colored product[6].
-
Stopping the Reaction: Stop the enzyme reaction by adding a stop solution. This usually changes the color of the product[6].
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm).
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of PGE2 in the samples.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 11. Validation of radioimmunoassays to measure prostaglandins F2 alpha and E2 in canine endometrium and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
Validation & Comparative
Comparative Efficacy of 15-Keto Latanoprost Acid and Latanoprost in Intraocular Pressure Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the intraocular pressure (IOP) reducing effects of 15-Keto Latanoprost Acid and its parent compound, Latanoprost. The information presented is collated from preclinical studies and is intended to support research and development in ophthalmology.
Executive Summary
Latanoprost, a prostaglandin (B15479496) F2α analogue, is a well-established first-line treatment for elevated IOP in patients with open-angle glaucoma and ocular hypertension.[1][2][3] Its mechanism of action involves increasing the uveoscleral outflow of aqueous humor.[1][4] this compound is a biologically active metabolite of Latanoprost, formed by the oxidation of the C-15 hydroxyl group.[5] Preclinical evidence suggests that this compound is also a potent ocular hypotensive agent, with an efficacy comparable to or even exceeding that of Latanoprost at certain concentrations.[5]
Quantitative Data on IOP Reduction
A key comparative study in glaucomatous monkey eyes provides valuable data on the IOP-lowering effects of this compound (KL) and Latanoprost. The following table summarizes the maximum reduction in IOP from the vehicle-only baseline on day 5 of treatment.
| Compound | Concentration | Maximum IOP Reduction (mean ± SEM) | Percentage Reduction |
| This compound | 0.0001% | 3.0 ± 0.3 mmHg | 9% |
| This compound | 0.001% | 7.6 ± 0.6 mmHg | 23% |
| This compound | 0.01% | 6.3 ± 0.4 mmHg | 18% |
| Latanoprost | 0.005% | 6.6 ± 0.6 mmHg | 20% |
Data sourced from a study in monkey eyes with laser-induced unilateral glaucoma.[5]
The results indicate that 0.001% this compound produced a greater IOP reduction than 0.005% Latanoprost, suggesting a potent ocular hypotensive effect of this metabolite.[5]
Experimental Protocols
The following is a detailed methodology for a representative preclinical study comparing the IOP-reducing effects of ocular hypotensive agents in a glaucomatous monkey model.
1. Animal Model:
-
Species: Adult female cynomolgus monkeys (Macaca fascicularis) are commonly used.[5]
-
Glaucoma Induction: Unilateral glaucoma is induced by laser photocoagulation of the trabecular meshwork.[6] This procedure elevates IOP in the treated eye.
2. Drug Administration:
-
Formulation: The test compounds (this compound and Latanoprost) are prepared in an appropriate ophthalmic vehicle.
-
Dosing: A single drop (typically 30 µL) of the test solution is administered topically to the glaucomatous eye once daily.[5]
-
Treatment Schedule: The study often follows a crossover design with a washout period of at least two weeks between different drug treatments to avoid carry-over effects.[5]
3. Intraocular Pressure Measurement:
-
Instrumentation: IOP is measured using a calibrated pneumatonometer.[7]
-
Procedure: Measurements are taken at multiple time points throughout the day (e.g., hourly for 6 hours post-dose) to capture the diurnal variation and the peak drug effect.[5][8]
-
Anesthesia: Measurements are typically performed on conscious animals positioned in a primate chair, though light sedation may be used if necessary.[9][10]
-
Baseline: Baseline IOP is established by measuring untreated eyes and vehicle-treated eyes on separate days before drug administration.[5]
4. Aqueous Humor Dynamics (Optional):
-
To further investigate the mechanism of action, aqueous humor dynamics can be assessed.
-
Tonographic Outflow Facility (C): Measured using tonography to assess the conventional (trabecular) outflow pathway.
-
Aqueous Humor Flow (F): Measured using fluorophotometry.
-
Uveoscleral Outflow (Fu): Calculated using the Goldmann equation: Fu = F - C(IOP - EVP), where EVP is the episcleral venous pressure.[11]
Signaling Pathways
Latanoprost Signaling Pathway
Latanoprost acid, the active form of Latanoprost, is a selective agonist of the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor.[4][12] Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle, thereby increasing the uveoscleral outflow of aqueous humor and reducing IOP.[13][14]
This compound Proposed Mechanism of Action
This compound also reduces IOP primarily by increasing uveoscleral outflow.[5] While it is a metabolite of Latanoprost, some evidence suggests it may act through a different receptor mechanism.[5] The precise signaling cascade is not as well-defined as that of Latanoprost.
References
- 1. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 2. Latanoprost: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. grokipedia.com [grokipedia.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Protocol for laser-induced chronic ocular hypertension and intracameral injection in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eye Drop Alternative Tested in Monkeys - American Academy of Ophthalmology [aao.org]
- 8. Evaluation of monkey intraocular pressure by rebound tonometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparative study on intraocular pressure under various anesthetics in cynomolgus monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Latanoprost - Wikipedia [en.wikipedia.org]
- 13. Latanoprost-Induced Changes in Rat Intraocular Pressure: Direct or Indirect? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to the Validation of Analytical Methods for 15-Keto Latanoprost Acid Under ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 15-Keto Latanoprost Acid, a critical active metabolite of Latanoprost. The validation of these methods is assessed against the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring data accuracy, reliability, and regulatory compliance. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
Introduction to this compound and Analytical Challenges
Latanoprost, a prostaglandin (B15479496) F2α analogue, is a widely prescribed medication for reducing intraocular pressure in patients with glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, Latanoprost Acid.[1][3] This active metabolite is further metabolized in the eye to this compound.[4][] The accurate quantification of this compound is crucial for pharmacokinetic studies, stability testing of Latanoprost formulations, and for ensuring the quality and safety of the drug product.
The analysis of this compound presents several challenges due to its low concentration in biological matrices and ophthalmic solutions, and the presence of structurally similar compounds. Therefore, robust and validated analytical methods are essential. This guide focuses on two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of HPLC-UV and LC-MS/MS methods for the analysis of this compound, based on ICH validation parameters.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for this compound
| Validation Parameter | HPLC-UV | LC-MS/MS | Remarks |
| Specificity | Good | Excellent | LC-MS/MS offers superior specificity due to the selection of specific mass transitions, minimizing interference from matrix components.[6] |
| Linearity (Range) | 0.05 - 2.77 µg/mL | 0.5 - 50 ng/mL | LC-MS/MS demonstrates a significantly wider linear range and lower limit of quantification.[7][8] |
| Accuracy (% Recovery) | 90.0 - 110.0% | 90.0 - 113.0% | Both methods provide acceptable accuracy within the ranges specified by ICH guidelines.[7][8] |
| Precision (% RSD) | < 15% | < 15% | Both methods demonstrate good precision for the analysis of this compound.[8][9] |
| Limit of Detection (LOD) | ~0.025 µg/mL | ~0.03 µg/mL | While the reported LODs are comparable in some studies, LC-MS/MS generally offers lower detection limits.[7][8] |
| Limit of Quantitation (LOQ) | ~0.07 µg/mL | 0.5 ng/mL | LC-MS/MS provides a significantly lower LOQ, making it more suitable for trace analysis.[8][10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline typical experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method Protocol
This protocol is a representative example for the determination of this compound as a related substance in Latanoprost ophthalmic solutions.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer (pH 3.2) and acetonitrile (B52724).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[7]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dilute the Latanoprost ophthalmic solution with the mobile phase to a suitable concentration.
-
For forced degradation studies, subject the Latanoprost solution to stress conditions such as acid, base, oxidation, heat, and light.
-
-
Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of the drug product with and without this compound and by analyzing forced degradation samples to ensure no co-eluting peaks interfere with the analyte peak.[7]
-
Linearity: Determined by analyzing a series of solutions of this compound over a specified concentration range (e.g., 0.05 to 2.77 µg/mL).[7]
-
Accuracy: Evaluated by the recovery of known amounts of this compound spiked into the sample matrix.
-
Precision: Assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision) studies, expressed as the relative standard deviation (RSD) of a series of measurements.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
LC-MS/MS Method Protocol
This protocol is a representative example for the quantification of this compound in biological matrices.
-
Chromatographic and Mass Spectrometric System:
-
Column: C8 or C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).[8]
-
Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water.[8]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) or Unispray in positive or negative ion mode.[8]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Sample Preparation:
-
Plasma/Aqueous Humor: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[9]
-
Tissue Homogenates: Homogenization followed by extraction.
-
An internal standard (e.g., a deuterated analog of this compound) is added at the beginning of the sample preparation to correct for matrix effects and extraction losses.[9]
-
-
Validation Parameters:
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte and internal standard.
-
Linearity: Established by analyzing calibration standards prepared in the biological matrix over a wide concentration range (e.g., 0.5 to 50 ng/mL).[8]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on different days.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.
-
Extraction Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
-
Visualizations
Metabolic Pathway of Latanoprost
Latanoprost undergoes a series of metabolic transformations to exert its therapeutic effect and is subsequently inactivated. The following diagram illustrates the key steps in this pathway.
Metabolic pathway of Latanoprost to this compound.
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process that follows the ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.
Workflow for analytical method validation according to ICH guidelines.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable methods for the analysis of this compound, and the choice between them should be guided by the specific requirements of the analysis. HPLC-UV is a robust and widely available technique that provides adequate performance for routine quality control of pharmaceutical formulations where the concentration of this compound is relatively high.
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples in pharmacokinetic studies or the detection of trace-level impurities, LC-MS/MS is the superior method. Its ability to provide structural information and overcome matrix interferences makes it an invaluable tool in drug development and research.
Regardless of the method chosen, a thorough validation according to ICH guidelines is mandatory to ensure the generation of reliable and defensible data. This guide provides a framework for comparing and selecting the most appropriate analytical method for the challenging yet critical task of quantifying this compound.
References
- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Latanoprost - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. caymanchem.com [caymanchem.com]
- 6. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 7. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cross-Reactivity of 15-Keto Latanoprost Acid in Prostaglandin Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cross-reactivity of 15-Keto Latanoprost (B1674536) Acid, a key metabolite of the prostaglandin (B15479496) analogue Latanoprost, in commercially available prostaglandin immunoassays. Understanding the specificity of these assays is critical for accurate quantification of endogenous prostaglandins (B1171923) in the presence of synthetic drug metabolites. This document summarizes available cross-reactivity data, details experimental protocols for immunoassays, and provides visual representations of relevant biological and experimental pathways.
Introduction to Latanoprost and its Metabolism
Latanoprost is a prostaglandin F2α analogue used topically to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[1][2] As a prodrug, Latanoprost is hydrolyzed by esterases in the cornea to its biologically active form, Latanoprost Acid.[1][2][3] This active acid is then further metabolized in the body, primarily through fatty acid β-oxidation, to form metabolites such as 1,2-dinor and 1,2,3,4-tetranor latanoprost acid.[1][2][3][4][5] Another significant active metabolite is 15-Keto Latanoprost, formed by the oxidation of the 15-hydroxyl group.[6] Given the structural similarity of these metabolites to endogenous prostaglandins like PGE2 and PGF2α, assessing their potential interference in immunoassays is crucial for researchers studying prostaglandin-mediated signaling pathways in subjects undergoing Latanoprost treatment.
Prostaglandin Synthesis and Signaling Pathway
Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. This pathway is a critical target for many anti-inflammatory drugs and is of significant interest in various research fields.
Comparative Analysis of Cross-Reactivity
Latanoprost-Specific Immunoassay
Cayman Chemical offers a Latanoprost ELISA Kit (Cat No. 516811) that has been specifically designed to quantify Latanoprost and its free acid. The cross-reactivity of this assay with 15-Keto Latanoprost has been determined, providing a direct, albeit specialized, data point.
| Compound | Cross-Reactivity (%) in Latanoprost ELISA Kit |
| Latanoprost Acid | 100% |
| Latanoprost | 25% |
| 15-Keto Latanoprost | 0.10% [3] |
| Prostaglandin E2 (PGE2) | <0.01%[3] |
| Prostaglandin F2α (PGF2α) | <0.01%[3] |
| Table 1: Cross-reactivity data from the Cayman Chemical Latanoprost ELISA Kit (Cat No. 516811). Data indicates very low reactivity with 15-Keto Latanoprost and negligible reactivity with endogenous PGE2 and PGF2α. |
Prostaglandin E2 (PGE2) Immunoassays
Major suppliers of PGE2 immunoassays, such as Cayman Chemical (Cat No. 514010), Arbor Assays (Cat No. K051-H), and Enzo Life Sciences (Cat No. ADI-900-067), provide extensive cross-reactivity data for a variety of endogenous prostaglandins and their metabolites. While none of these kits list Latanoprost or its metabolites, the data for structurally similar 15-keto prostaglandin metabolites offer valuable insight.
| Compound | Cayman Chemical PGE2 ELISA (514010) Cross-Reactivity (%) | Arbor Assays PGE2 Multi-Format ELISA (K051-H) Cross-Reactivity (%) | Enzo Life Sciences PGE2 ELISA (ADI-900-067) Cross-Reactivity (%) |
| Prostaglandin E2 | 100%[2] | 100% | Data not specified in a comparable format |
| Prostaglandin E1 | 18.7%[2] | 33.3% | 18.7% |
| Prostaglandin E3 | 43.0%[2] | 30.6% | 43% |
| 13,14-dihydro-15-keto PGE2 | 0.02%[6] | Not Specified | Not Specified |
| 15-keto PGE2 | <0.01%[6] | Not Specified | Not Specified |
| Prostaglandin F2α | <0.01%[6] | 0.17% | 2.6% |
| 15-Keto Latanoprost Acid | Not Specified | Not Specified | Not Specified |
| Table 2: Cross-reactivity of selected compounds in commercially available PGE2 ELISA kits. The extremely low cross-reactivity of endogenous 15-keto prostaglandins suggests a similarly low potential for interference from this compound. |
Prostaglandin F2α (PGF2α) and Metabolite Immunoassays
Similar to the PGE2 kits, commercially available PGF2α immunoassays do not provide specific cross-reactivity data for Latanoprost or its metabolites. However, data for the stable metabolite of PGF2α, 13,14-dihydro-15-keto PGF2α (PGFM), provides a relevant comparison.
| Compound | Cayman Chemical PGF2α ELISA (516011) Cross-Reactivity (%) | Cayman Chemical 13,14-dihydro-15-keto PGF2α ELISA (516671) Cross-Reactivity (%) | Arbor Assays PGFM ELISA (K022-H) Cross-Reactivity (%) |
| Prostaglandin F2α | 100%[1] | <0.01%[7] | Not Specified |
| 13,14-dihydro-15-keto PGF2α | Not Specified | 100%[7] | 100%[8] |
| 15-keto PGF2α | Not Specified | 1.8%[7] | Not Specified |
| Prostaglandin E2 | 2.6%[1] | <0.01%[7] | Not Specified |
| This compound | Not Specified | Not Specified | Not Specified |
| Table 3: Cross-reactivity of selected compounds in commercially available PGF2α and PGFM ELISA kits. The low cross-reactivity of 15-keto PGF2α in the PGFM kit suggests that this compound is unlikely to significantly interfere with these assays. |
Experimental Protocols: Competitive Enzyme Immunoassay (EIA)
The majority of commercially available prostaglandin immunoassays are competitive EIAs. The general principle involves the competition between the prostaglandin in the sample and a fixed amount of enzyme-labeled prostaglandin for a limited number of antibody binding sites.
General Protocol Outline
-
Standard Preparation: A serial dilution of a known concentration of the target prostaglandin is prepared to generate a standard curve.
-
Sample Preparation: Biological samples (e.g., plasma, urine, cell culture supernatant) may require purification and/or dilution to fall within the assay's detection range and to remove interfering substances.
-
Assay Procedure:
-
Standards and samples are added to the wells of a microplate pre-coated with a capture antibody.
-
A fixed amount of enzyme-conjugated prostaglandin (the tracer) is added to each well.
-
A specific primary antibody is then added, initiating the competitive binding reaction.
-
The plate is incubated for a specified time (typically 1-18 hours) to allow for binding equilibrium to be reached.
-
-
Washing: The plate is washed to remove unbound sample prostaglandins and tracer.
-
Substrate Addition: A substrate for the enzyme is added to each well. The enzyme on the bound tracer will convert the substrate into a colored product.
-
Detection: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the prostaglandin in the sample.
-
Calculation: The concentration of the prostaglandin in the samples is determined by comparing their absorbance to the standard curve.
Note: Specific incubation times, temperatures, and reagent volumes will vary between different kits. Always refer to the manufacturer's protocol for the specific assay being used.
Conclusion and Recommendations
Based on the available data, the cross-reactivity of this compound in standard PGE2 and PGF2α immunoassays is likely to be very low. This is supported by:
-
Direct evidence from the Latanoprost-specific ELISA, which shows only 0.10% cross-reactivity with 15-Keto Latanoprost.[3]
-
Indirect evidence from PGE2 and PGF2α metabolite immunoassays, which consistently show very low to negligible cross-reactivity with their respective 15-keto metabolites.[6][7]
For researchers measuring endogenous PGE2 or PGF2α in samples from subjects treated with Latanoprost, the potential for interference from the this compound metabolite appears to be minimal. However, for studies requiring the highest degree of certainty, the following is recommended:
-
Assay Validation: When possible, researchers should perform their own cross-reactivity validation by spiking known concentrations of this compound into their samples and observing the effect on the measured concentration of the target prostaglandin.
-
Chromatographic Methods: For definitive quantification and to completely avoid any potential cross-reactivity, mass spectrometry-based methods (e.g., LC-MS/MS) are the gold standard for prostaglandin analysis.
This guide provides a comprehensive overview based on currently available information. Researchers should always consult the specific product documentation for the immunoassay kit they intend to use and consider the potential for cross-reactivity in the context of their specific experimental design.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Arbor Assays Prostaglandin E2 (PGE2) Multi-Format ELISA Kit (5 Strip Plate), | Fisher Scientific [fishersci.com]
- 5. Prostaglandin F2alpha ELISA Kit | Cayman Chemical | Biomol.com [biomol.com]
- 6. citeab.com [citeab.com]
- 7. biocompare.com [biocompare.com]
- 8. arborassays.com [arborassays.com]
A Comparative Analysis of 15-Keto Latanoprost Acid and Travoprost on Uveoscleral Outflow
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 15-Keto Latanoprost (B1674536) Acid and Travoprost (B1681362) in enhancing uveoscleral outflow, a critical mechanism for regulating intraocular pressure (IOP). The information presented is based on available preclinical and clinical experimental data.
Introduction
Both 15-Keto Latanoprost Acid and Travoprost are prostaglandin (B15479496) F2α analogs utilized in the management of glaucoma and ocular hypertension. Their primary mechanism of action involves increasing the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure. Latanoprost is administered as a prodrug, which is hydrolyzed in the cornea to the biologically active latanoprost acid. A key metabolite of latanoprost acid is 15-keto latanoprost, which has been shown to be pharmacologically active.[1][2] Travoprost is also an isopropyl ester prodrug that is hydrolyzed to its active free acid. Both compounds are selective agonists for the prostaglandin FP receptor.[3]
Quantitative Data on Efficacy
The following tables summarize the quantitative data from studies evaluating the effects of 15-Keto Latanoprost and Travoprost on intraocular pressure and aqueous humor dynamics. It is important to note that direct comparative studies quantifying uveoscleral outflow for both compounds under the same experimental conditions are limited. The data presented is compiled from separate studies, and therefore, direct comparisons should be made with caution.
Table 1: Effect of 15-Keto Latanoprost on Intraocular Pressure in Glaucomatous Monkey Eyes
| Concentration | Maximum IOP Reduction (mean ± SEM) | Percentage IOP Reduction from Vehicle-Only Baseline |
| 0.0001% | 3.0 ± 0.3 mmHg | 9% |
| 0.001% | 7.6 ± 0.6 mmHg | 23% |
| 0.01% | 6.3 ± 0.4 mmHg | 18% |
| 0.005% Latanoprost (for comparison) | 6.6 ± 0.6 mmHg | 20% |
Data from a study in monkey eyes with laser-induced glaucoma, with IOP measured on day 5 of once-daily treatment.[4][5]
In a study on normal monkey eyes, 0.005% 15-Keto Latanoprost did not significantly alter tonographic outflow facility or aqueous humor flow rates, suggesting that the reduction in IOP is primarily due to an increase in uveoscleral outflow.[4][5]
Table 2: Comparative Effects of Latanoprost and Travoprost on Aqueous Humor Dynamics in Healthy Human Subjects
| Parameter | Placebo | Latanoprost 0.005% | Travoprost 0.004% |
| Intraocular Pressure (mmHg) | |||
| - Baseline | 15.5 ± 2.0 | 15.6 ± 2.2 | 15.4 ± 2.1 |
| - After 7 days | 15.1 ± 2.1 | 12.2 ± 1.8 | 11.9 ± 1.7 |
| Uveoscleral Outflow (μL/min) | |||
| - Calculated from 4-minute pneumatonography | 0.86 ± 0.68 | 1.71 ± 1.13 | 1.56 ± 1.04 |
*P ≤ 0.02 compared to placebo. Data from a double-masked, placebo-controlled, randomized, paired-comparison, 4-period crossover study in 30 healthy adult subjects.[6]
Experimental Protocols
Measurement of Uveoscleral Outflow
1. Indirect Calculation using the Goldmann Equation:
This non-invasive method is commonly used in human studies. Uveoscleral outflow (Fu) is calculated using the following formula:
Fu = F - C(IOP - EVP)
Where:
-
F is the aqueous humor flow rate, measured by fluorophotometry.
-
C is the tonographic outflow facility.
-
IOP is the intraocular pressure.
-
EVP is the episcleral venous pressure.[7]
2. Tracer Studies (Invasive Method):
This method provides a more direct measurement of uveoscleral outflow and is typically used in animal models.
-
Procedure: A tracer substance (e.g., fluorescently-labeled dextrans or microspheres) is injected into the anterior chamber of the eye.[8][9]
-
After a specific duration, the animal is euthanized, and the eyes are enucleated and dissected.[9]
-
The amount of tracer recovered from various ocular tissues (ciliary body, choroid, sclera) is quantified to determine the volume of aqueous humor that has passed through the uveoscleral pathway.[8][9]
Fluorophotometry for Aqueous Humor Flow Measurement
-
Principle: This technique measures the rate of clearance of a fluorescent tracer (e.g., fluorescein) from the anterior chamber.[10]
-
Procedure:
-
A known amount of fluorescein (B123965) is administered topically or intravenously.
-
The concentration of fluorescein in the anterior chamber is measured at set time intervals using a fluorophotometer.
-
The rate of decrease in fluorescein concentration is used to calculate the aqueous humor flow rate.[10]
-
Signaling Pathway
The primary mechanism of action for prostaglandin F2α analogs, including latanoprost acid and travoprost acid, involves the activation of the prostaglandin F receptor (FP receptor) located on ciliary muscle cells.[11] This activation initiates a signaling cascade that leads to the remodeling of the extracellular matrix within the ciliary muscle. This remodeling process is thought to reduce the hydraulic resistance of the interstitial spaces, thereby facilitating the passage of aqueous humor through the uveoscleral outflow pathway.[11]
Caption: Signaling pathway of prostaglandin analogs in ciliary muscle.
Experimental Workflow
The following diagram illustrates a typical workflow for preclinical evaluation of a compound's effect on uveoscleral outflow using a tracer study in an animal model.
Caption: Experimental workflow for tracer-based uveoscleral outflow measurement.
Conclusion
Both this compound and Travoprost effectively lower intraocular pressure, with their primary mechanism of action attributed to an increase in uveoscleral outflow. Experimental data from a monkey model suggests that 15-Keto Latanoprost at a concentration of 0.001% can produce a greater IOP reduction than 0.005% latanoprost.[4][5] In human subjects, both latanoprost and travoprost have been shown to significantly increase calculated uveoscleral outflow.[6]
The choice between these agents in a drug development context may depend on factors such as potency, side-effect profile, and formulation characteristics. Further head-to-head studies directly quantifying the effect of this compound and Travoprost on uveoscleral outflow in the same experimental model would be beneficial for a more definitive comparison.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.bmctoday.net [assets.bmctoday.net]
- 8. Segmental Uveoscleral Outflow and its Relationship With Trabecular Outflow in Monkey Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uveoscleral outflow following cyclodialysis in the monkey eye using a fluorescent tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. Analysis of the Responsiveness of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in the Treatment of OAG/OHT Patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating LC-MS/MS Assay Specificity for 15-Keto Latanoprost Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust validation of a bioanalytical method is paramount to ensure the integrity of pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Specificity is a cornerstone of this validation, demonstrating that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present. This guide provides a comparative overview of validating the specificity of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for 15-Keto Latanoprost (B1674536) Acid, a critical metabolite of the prostaglandin (B15479496) analogue latanoprost.
The Imperative of Specificity in Bioanalysis
An LC-MS/MS assay's specificity ensures that the detected signal originates solely from the analyte of interest, 15-Keto Latanoprost Acid, and not from endogenous matrix components, metabolites, isomers, or co-administered drugs. A lack of specificity can lead to inaccurate quantification, compromising the reliability of clinical and preclinical data.
Comparison of Analytical Methods
While LC-MS/MS is considered the gold standard for bioanalysis due to its high sensitivity and specificity, other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA) are also available. Below is a comparative summary of their typical performance characteristics for the analysis of prostaglandin metabolites.
| Feature | LC-MS/MS | HPLC-UV | ELISA |
| Specificity | Very High | Moderate to High | Variable, prone to cross-reactivity |
| Sensitivity | Very High (pg/mL range) | Low to Moderate (ng/mL to µg/mL range) | High (pg/mL to ng/mL range) |
| Throughput | High | Moderate | High |
| Interference Risk | Low (minimized by chromatographic separation and specific mass transitions) | Moderate (co-eluting compounds with similar UV absorbance) | High (structurally similar molecules can cross-react with antibodies) |
| Development Time | Moderate to High | Moderate | Low (with commercially available kits) |
| Cost per Sample | Moderate | Low | Low to Moderate |
Experimental Protocols for Specificity Validation of an LC-MS/MS Assay
A rigorous validation of specificity involves challenging the assay with potential interfering substances. The following protocol outlines the key experiments.
Analysis of Blank Matrix Samples
Objective: To assess interference from endogenous components in the biological matrix.
Protocol:
-
Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine) from individual donors.
-
Process these blank samples using the complete analytical method.
-
Analyze the processed samples by LC-MS/MS.
-
Acceptance Criteria: The response at the retention time of this compound and its internal standard (IS) should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.
Interference from Structurally Related Compounds
Objective: To evaluate the potential for cross-talk from metabolites, isomers, and structurally similar drugs.
Protocol:
-
Prepare solutions of potential interfering compounds, including:
-
Latanoprost
-
Latanoprost Acid
-
Other prostaglandin analogues and their metabolites (e.g., 15-keto PGF2α)
-
Isomers of this compound
-
-
Spike these compounds into the blank matrix at high, clinically relevant concentrations.
-
Process and analyze the spiked samples.
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of this compound and its IS.
Forced Degradation Study
Objective: To identify potential degradation products of the analyte that could interfere with the assay.
Protocol:
-
Subject a solution of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Analyze the stressed samples by LC-MS/MS to identify degradation products.
-
Assess the ability of the chromatographic method to separate these degradation products from the parent analyte.
-
Acceptance Criteria: The analytical method should be able to resolve this compound from all significant degradation products.
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
LC-MS/MS Specificity Validation Workflow
The metabolic conversion of latanoprost is a key consideration for potential cross-reactivity in the assay.
Metabolic Pathway of Latanoprost
Conclusion
Validating the specificity of an LC-MS/MS assay for this compound is a critical and multi-faceted process. While LC-MS/MS offers inherent advantages in selectivity over other techniques like HPLC-UV and ELISA, a comprehensive validation protocol is essential to definitively establish its specificity. By systematically evaluating potential interferences from the biological matrix, structurally related compounds, and degradation products, researchers can ensure the generation of reliable and accurate data for pivotal drug development decisions.
Inter-Laboratory Validation of 15-Keto Latanoprost Acid Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of 15-Keto Latanoprost (B1674536) Acid, a critical metabolite of Latanoprost. While a formal inter-laboratory validation study for this specific analyte is not publicly available, this document synthesizes data from various validated methods to offer a comparative overview of their performance. The primary focus is on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, which are the most common techniques for the analysis of prostaglandins (B1171923) and their metabolites.[1][2][3][4][5]
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance of different analytical methods for the quantification of latanoprost and its related substances, including metabolites like 15-Keto Latanoprost Acid. These tables are constructed from data reported in various studies to facilitate a comparison of key validation parameters.
Table 1: Comparison of Linearity and Correlation Coefficients
| Method | Analyte(s) | Linear Range | Correlation Coefficient (r) |
| HPLC-UV | Latanoprost & related substances | 40–60 µg/mL (Latanoprost), 0.05–2.77 µg/mL (related substances) | 0.999 |
| HPLC-UV | Latanoprost Isomers | 0.0125-1 µg/mL | 0.999 |
| LC-MS/MS | Latanoprost Free Acid (in rabbit aqueous humor) | 10–160 ng/mL | Not Reported |
| LC-MS/MS | Latanoprost Free Acid (in rabbit ciliary body) | 80–1280 ng/g | Not Reported |
Table 2: Comparison of Detection and Quantification Limits
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Latanoprost | 0.025 µg/mL | 0.35 µg/mL |
| HPLC-UV | Latanoprost | 0.07 µg/mL | 0.019 µg/ml |
| LC-MS/MS | Latanoprost Free Acid (in rabbit aqueous humor) | 30.66 pg/mL | Not Reported |
| LC-MS/MS | Latanoprost Free Acid (in rabbit ciliary body) | 237.75 pg/g | Not Reported |
Table 3: Comparison of Recovery Rates
| Method | Analyte(s) | Matrix | Recovery (%) |
| HPLC-UV | Latanoprost & impurities | Not Specified | 98.0–102.0% (Latanoprost), 90.0–110.0% (impurities) |
| HPLC-UV | Latanoprost Isomers | Not Specified | Average 100.15% |
| LC-MS/MS | Latanoprost | Skin | > 70% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the quantification of latanoprost and its metabolites using LC-MS/MS, which is a highly sensitive and specific method.[4]
Protocol 1: LC-MS/MS for Latanoprost and its Degradation Products
This protocol is a representative method that can be adapted for the analysis of this compound.
1. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the this compound standard in a suitable solvent like acetonitrile (B52724) or methanol.
-
Forced Degradation (for method development and specificity):
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
-
Neutralization and Dilution: Neutralize the acidic and alkaline samples. Dilute all samples to a final concentration of approximately 10 µg/mL with the mobile phase.
-
Filtration: Filter the samples through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: Waters Acquity BEH C8 column (150 mm × 2.1 mm, 1.8 µm particle size) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[5]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of known degradants.
-
Capillary Temperature: 320°C.
-
Probe Heater Temperature: 300°C.
-
m/z Range: 300-600.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of this compound using LC-MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS bioanalytical method for simultaneous determination of latanoprost and minoxidil in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of 15-Keto Latanoprost Acid and Other Prostaglandin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of 15-Keto Latanoprost (B1674536) Acid and other commercially available prostaglandin (B15479496) F2α (PGF2α) analogs used in the management of elevated intraocular pressure (IOP): Latanoprost, Travoprost, and Bimatoprost. This analysis is supported by available experimental data and detailed methodologies to assist in research and drug development.
Disclaimer: There is a significant lack of human clinical trial data regarding the side effect profile of 15-Keto Latanoprost Acid. The available information is primarily from preclinical studies in animal models. Therefore, a direct comparison of its side effects with other prostaglandin analogs (PGAs) in a clinical context is not currently possible. The information presented herein for this compound is based on its known properties as a metabolite of Latanoprost and preclinical findings.
Executive Summary
Prostaglandin analogs are a first-line treatment for glaucoma due to their potent IOP-lowering effects. However, they are associated with a range of ocular side effects. This guide focuses on comparing the incidence and nature of these side effects. While Latanoprost, Travoprost, and Bimatoprost have well-documented clinical safety profiles, data for this compound, a primary metabolite of Latanoprost, is limited to preclinical observations. Preclinical studies in monkeys have demonstrated the IOP-lowering efficacy of 15-Keto Latanoprost, but a detailed characterization of its side effect profile in humans is not available in the public domain.[1][2]
Quantitative Comparison of Ocular Side Effects
The following table summarizes the reported incidence of common ocular side effects for Latanoprost, Travoprost, and Bimatoprost based on clinical trial data. Data for this compound is not available from human studies.
| Side Effect | This compound | Latanoprost | Travoprost | Bimatoprost |
| Conjunctival Hyperemia | Data not available | 5% - 20% | 35% - 50% | 35% - 50% |
| Eyelash Growth | Data not available | 0% - 25% | 0.7% - 52% | 3% - 36% |
| Iris Hyperpigmentation | Data not available | 5.2% - 58.2% (depending on population and study duration)[3][4][5] | 2.7% - 3.1%[3][6] | Data varies, generally considered to have a notable incidence |
| Ocular Pruritus (Itching) | Data not available | Common | Common | Common |
| Foreign Body Sensation | Data not available | Common | Common | Common |
| Dry Eye | Data not available | Common | Common | Common |
Detailed Experimental Protocols
Assessment of Conjunctival Hyperemia
Objective: To quantify the degree of redness in the conjunctiva.
Methodology:
-
Subject Preparation: Subjects are instructed to refrain from using any ocular medications for a specified washout period before assessment.
-
Image Acquisition: High-resolution digital images of the bulbar conjunctiva are captured using a slit-lamp biomicroscope equipped with a calibrated camera system. Lighting conditions and camera settings are standardized across all subjects and visits.
-
Grading:
-
Subjective Grading: Trained investigators visually assess the images and grade the hyperemia based on a standardized photographic scale (e.g., a 0-4 scale where 0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe).
-
Objective Computer-Aided Analysis: Image analysis software is used to quantify the redness. The software analyzes the red channel of the digital image in a defined region of interest on the conjunctiva and calculates a hyperemia score based on pixel intensity and vessel density.
-
Evaluation of Eyelash Changes (Trichomegaly)
Objective: To measure changes in eyelash length, thickness, and darkness.
Methodology:
-
Baseline Measurement: Before initiation of treatment, high-resolution photographs of the subject's eyelashes are taken against a standardized background with a ruler for scale. A sample of eyelashes may be carefully collected for microscopic analysis of length and thickness.
-
Follow-up Measurements: At specified intervals during the treatment period, the photographic and/or physical measurements are repeated under identical conditions.
-
Analysis:
-
Photographic Analysis: Image analysis software is used to measure the length of the eyelashes from the eyelid margin to the tip. Changes in thickness and darkness can also be assessed through densitometry.
-
Physical Measurement: The length of collected eyelashes is measured using a calibrated digital caliper.
-
Qualitative Assessment: Subjects and investigators may also complete questionnaires to rate the perceived changes in eyelash appearance.[7]
-
Quantification of Iris Pigmentation
Objective: To detect and quantify changes in iris color.
Methodology:
-
Image Acquisition: Standardized, high-resolution color photographs of the iris are taken using a slit-lamp camera with consistent lighting, magnification, and patient positioning at baseline and at regular follow-up visits.
-
Computerized Analysis:
-
A specific region of the iris is selected for analysis in all images.
-
Image analysis software is used to measure the color values (e.g., in the RGB or CIELAB color space) within the selected region.
-
Changes in the color parameters over time are statistically analyzed to determine the extent of pigmentation change.[8]
-
-
Qualitative Assessment: Independent, masked observers compare baseline and follow-up photographs to visually grade any changes in iris pigmentation.[4][6]
Signaling Pathways and Mechanisms of Action
Prostaglandin analogs primarily exert their IOP-lowering effect by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.
Caption: FP Receptor Signaling Pathway for IOP Reduction.
Activation of the FP receptor leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).[9] These signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, ultimately lead to the upregulation of matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, and MMP-9 in the ciliary muscle.[9][10][11][12][13] This results in the remodeling of the extracellular matrix, reducing hydraulic resistance and increasing uveoscleral outflow of aqueous humor, thereby lowering IOP.[9]
The mechanisms underlying the side effects are also linked to FP receptor activation and downstream signaling:
-
Hyperemia: Vasodilation of conjunctival blood vessels.
-
Eyelash Growth: Stimulation of hair follicles into the anagen (growth) phase.
-
Iris Hyperpigmentation: Increased melanin (B1238610) synthesis (melanogenesis) in the iris melanocytes, likely through the upregulation of tyrosinase.[8][14]
Some PGAs, like the free acid of bimatoprost, may also interact with other prostanoid receptors, such as the EP1 receptor, which could contribute to their overall effects and side effect profile.[10]
Caption: General Experimental Workflow for a Comparative Clinical Trial.
Conclusion
The available clinical data indicate that while Latanoprost, Travoprost, and Bimatoprost are all effective in lowering IOP, their side effect profiles, particularly concerning conjunctival hyperemia, show notable differences. Bimatoprost and Travoprost are generally associated with a higher incidence of hyperemia compared to Latanoprost. All three can induce eyelash growth and iris pigmentation.
Crucially, the side effect profile of this compound in humans remains uncharacterized. As a metabolite of Latanoprost, it is plausible that it may share a similar side effect profile, but this cannot be confirmed without dedicated clinical trials. Future research should focus on evaluating the safety and tolerability of this compound in human subjects to determine its therapeutic potential and place in the management of glaucoma.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Incidence of iris colour change in latanoprost treated eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incidence of a latanoprost-induced increase in iris pigmentation in Japanese eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. A Randomized, Double-Blind, Placebo-Controlled Pilot Study to Evaluate the Efficacy and Safety of Latanoprost for Eyelash Growth in Aesthetic Medicine [mdpi.com]
- 8. Mechanism and clinical significance of prostaglandin-induced iris pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandins increase matrix metalloproteinase release from human ciliary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of 15-Keto Latanoprost Acid: Dose-Response Relationships and Signaling Pathways
For researchers and professionals in drug development, understanding the nuanced dose-response relationships of prostaglandin (B15479496) analogs is critical for advancing ophthalmic therapeutics. This guide provides a detailed statistical and mechanistic comparison of 15-Keto Latanoprost (B1674536) Acid, a metabolite of the widely used glaucoma medication Latanoprost, with other key prostaglandin F2α (PGF2α) analogs. By presenting available quantitative data, experimental methodologies, and signaling pathways, this document aims to facilitate a deeper understanding of their comparative pharmacology.
Quantitative Comparison of Prostaglandin Analog Activity
The therapeutic efficacy of prostaglandin analogs in reducing intraocular pressure (IOP) is primarily mediated by their agonist activity at the prostaglandin F receptor (FP receptor). The following tables summarize the available dose-response data for 15-Keto Latanoprost Acid and its parent compound, Latanoprost Acid, alongside other common prostaglandin analogs. It is important to note the different experimental contexts, with in vivo data presented for this compound and in vitro data for the other compounds.
Table 1: In Vivo Dose-Response of 15-Keto Latanoprost in Glaucomatous Monkey Eyes
| Compound | Concentration | Maximum IOP Reduction (mean ± SEM) | Percentage IOP Reduction |
| 15-Keto Latanoprost | 0.0001% | 3.0 ± 0.3 mm Hg | 9% |
| 15-Keto Latanoprost | 0.001% | 7.6 ± 0.6 mm Hg | 23% |
| 15-Keto Latanoprost | 0.01% | 6.3 ± 0.4 mm Hg | 18% |
| Latanoprost | 0.005% | 6.6 ± 0.6 mm Hg | 20% |
Data from a study in monkey eyes with laser-induced unilateral glaucoma. IOP was measured on day 5 of once-daily topical administration.[1]
Table 2: In Vitro Potency and Affinity of Prostaglandin Analogs at the FP Receptor
| Compound | EC50 (nM) | Ki (nM) | Cell Type / Assay |
| Latanoprost Acid | 31.7 | - | Swiss mouse 3T3 cells ([3H]-IP accumulation)[2] |
| Latanoprost Acid | 10 | - | Not specified[3] |
| Latanoprost Acid | 32-124 | 98 | Various cell types (phosphoinositide turnover)[4] |
| Travoprost Acid | 1.4 - 3.6 | 35 | Human ciliary muscle, trabecular meshwork, and other cells (phosphoinosit...[4] |
| Bimatoprost Acid | 2.8 - 3.8 | 83 | Various cell types (phosphoinositide turnover)[4] |
EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Ki (inhibition constant) indicates the binding affinity of a drug for a receptor.
Experimental Protocols
The determination of dose-response relationships for prostaglandin analogs typically involves in vitro functional assays and receptor binding assays.
Prostaglandin FP Receptor Binding Assay
This assay quantifies the affinity of a compound for the FP receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for the FP receptor.
Materials:
-
Human recombinant FP receptors expressed in a stable cell line (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Prostaglandin F2α.
-
Test compound (e.g., this compound) and a known reference ligand.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash Buffer (cold Assay Buffer).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the FP receptor are harvested, homogenized, and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a 96-well plate, reactions are set up in triplicate for total binding (radioligand only), non-specific binding (radioligand in the presence of a high concentration of unlabeled PGF2α), and competition binding (radioligand with serial dilutions of the test compound).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Harvesting: The contents of each well are rapidly filtered through a glass fiber filter to separate bound from free radioligand. The filters are then washed with cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[5]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the FP receptor and trigger a downstream signaling event, the release of intracellular calcium.
Objective: To determine the EC50 of a test compound for FP receptor activation.
Materials:
-
Cells stably or transiently expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound and a reference agonist.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).[6][7]
Procedure:
-
Cell Plating: Cells are seeded into the microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a solution containing the calcium-sensitive dye, and the cells are incubated to allow the dye to enter the cells.
-
Compound Addition: The plate is placed in the fluorescence plate reader. The instrument adds serial dilutions of the test compound to the wells while simultaneously monitoring the fluorescence intensity.
-
Signal Detection: Activation of the Gq-coupled FP receptor leads to an increase in intracellular calcium, which causes an increase in the fluorescence of the dye.[6] The change in fluorescence is recorded over time.
-
Data Analysis: The peak fluorescence response for each concentration of the test compound is determined. A dose-response curve is generated by plotting the response against the logarithm of the compound concentration, and the EC50 is calculated using non-linear regression.[8][9]
Signaling Pathways and Experimental Workflow
The activation of the prostaglandin FP receptor by agonists such as this compound initiates a well-defined intracellular signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for dose-response analysis.
Caption: FP Receptor Signaling Pathway.
Caption: Dose-Response Experimental Workflow.
References
- 1. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellagentech.com [cellagentech.com]
- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular calcium mobilization following prostaglandin receptor activation in human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Unveiling the Potency of Prostanoids: A Comparative Analysis of 15-Keto Latanoprost Acid and Other FP Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro potency benchmark of 15-Keto Latanoprost (B1674536) Acid against other key prostanoid analogues. This report compiles available experimental data to facilitate a comprehensive comparison of these compounds' activity on the Prostaglandin (B15479496) F2α (FP) receptor.
Comparative In Vitro Potency at the FP Receptor
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of several key prostanoid acids for the FP receptor. Lower values indicate higher potency.
| Compound | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |
| Travoprost Acid | 35 | 1.4 - 3.6 |
| Bimatoprost Acid | 83 | 2.8 - 3.8 |
| Latanoprost Acid | 98 | 32 - 124 |
| Unoprostone | 5,900 - >22,000 | - |
| 15-Keto Latanoprost Acid | Data Not Available | Data Not Available |
Note: Data is compiled from studies on various cell types, including human ciliary muscle and trabecular meshwork cells.[1]
In Vivo Insights: this compound
Although in vitro data is lacking, a study in glaucomatous monkeys demonstrated that 0.001% 15-keto latanoprost (KL) was approximately five times more potent by dose ratio than 0.005% latanoprost in reducing IOP. The reduction in IOP with KL was equivalent to, and at some time points, greater than that of latanoprost.[2] 15-Keto Latanoprost is a known metabolite of Latanoprost.[3][4]
Experimental Protocols
The determination of in vitro potency for prostanoids typically involves two key assays: a radioligand binding assay to measure binding affinity (Ki) and a functional assay, such as a calcium mobilization assay, to determine agonist potency (EC50).
Radioligand Binding Assay (for Ki Determination)
This competitive binding assay quantifies the affinity of a compound for a specific receptor.
-
Receptor Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the FP receptor.
-
Radioligand Incubation: A fixed concentration of a radiolabeled prostanoid (e.g., [³H]-PGF2α) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, Latanoprost Acid).
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter, trapping the receptor-bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Radioligand Binding Assay Workflow
Calcium Mobilization Assay (for EC50 Determination)
This functional assay measures the ability of a compound to activate the FP receptor and trigger a downstream signaling event.
-
Cell Culture: Cells expressing the FP receptor are cultured in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the fluorescence response against the log of the agonist concentration.
Calcium Mobilization Assay Workflow
FP Receptor Signaling Pathway
Prostanoids exert their effects by binding to specific G-protein coupled receptors (GPCRs).[5][6][7] The FP receptor primarily couples to the Gq alpha subunit. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium.[4] This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses.
FP Receptor Gq Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The mechanisms by which latanoprost free acid inhibits human carbonic anhydrase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cellagentech.com [cellagentech.com]
Safety Operating Guide
Proper Disposal of 15-Keto Latanoprost Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the safe and compliant disposal of 15-Keto Latanoprost (B1674536) Acid, a metabolite of the prostaglandin (B15479496) F2α analog, Latanoprost. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.
Chemical and Stability Data
Proper handling and disposal procedures are informed by the chemical stability of the compound. The following table summarizes key stability data for the closely related parent compound, Latanoprost, which provides guidance for 15-Keto Latanoprost Acid.
| Parameter | Optimal Range/Condition | Impact of Deviation | Degradation Products |
| pH (Aqueous Solution) | 5.0 - 6.25[1] | Lower stability in strongly acidic or basic conditions, leading to hydrolysis.[1] | Latanoprost Acid (via hydrolysis of the isopropyl ester), 15-Keto Latanoprost, and other isomers.[2][3] |
| Temperature | Refrigerated (2-8°C) for long-term storage. | Degradation rate significantly increases at elevated temperatures.[2] | At 50°C, 10% degradation can occur in approximately 8.25 days.[2] |
| Light Exposure | Store protected from light, especially UV radiation. | Can cause rapid degradation. | Formation of various isomers and degradation products. |
Step-by-Step Disposal Protocol
This protocol outlines the essential procedures for the collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its waste, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles.
-
A properly fitted lab coat.
-
2. Waste Segregation and Collection:
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste: Dispose of all contaminated solid materials (e.g., pipette tips, gloves, absorbent paper) in a designated hazardous waste bag.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous waste.
-
Avoid Mixing: Do not mix this compound waste with non-hazardous waste streams.
3. Container Labeling and Storage:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must clearly state "Hazardous Waste" and identify the contents, including "this compound".
-
Keep waste containers securely sealed when not in use.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Dispose of all cleaning materials as hazardous waste.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.
-
Ensure all required documentation for waste transfer is completed and signed in accordance with local, state, and federal regulations.
Signaling Pathway of the Parent Compound, Latanoprost
This compound is a metabolite of Latanoprost. To provide context for its biological relevance, the following diagram illustrates the signaling pathway of Latanoprost, which acts as a prostaglandin F2α analog.
Caption: Signaling pathway of Latanoprost Acid, the active form of Latanoprost.
Experimental Protocol: Forced Degradation Study of Latanoprost
While a specific disposal protocol is not published, the following experimental protocol for a forced degradation study of Latanoprost provides insight into its stability and degradation products, which informs safe handling and disposal. This protocol is for informational purposes to understand the chemical's reactivity.
Objective: To generate and identify degradation products of Latanoprost under various stress conditions.
Materials:
-
Latanoprost standard
-
Methanol (B129727) or acetonitrile (B52724) (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Water bath
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of Latanoprost in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep it at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep it at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep it at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a specified period.
-
Photodegradation: Expose the stock solution to UV light for a specified period.
-
-
Sample Analysis:
-
Analyze the stressed samples using a validated HPLC method to separate and quantify the parent drug and its degradation products. A common detection wavelength is 210 nm.
-
Disclaimer: This guide is intended for informational purposes for laboratory professionals. Always consult your institution's specific safety guidelines and local regulations for hazardous waste disposal.
References
Personal protective equipment for handling 15-Keto Latanoprost Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 15-Keto Latanoprost Acid, a potent prostaglandin (B15479496) analog. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance.
Hazard Identification and Risk Assessment
This compound is a metabolite of Latanoprost and should be handled as a potent pharmaceutical compound.[1][2][3] While a specific Occupational Exposure Limit (OEL) has not been established for this compound, it is prudent to handle it in a manner that minimizes all potential exposure routes.[4] The primary risks associated with potent pharmaceutical powders include inhalation of airborne particles and dermal absorption.[5] A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.
| PPE Category | Recommendation |
| Hand Protection | Double Gloving: Wear two pairs of nitrile gloves. Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to consult the manufacturer's chemical resistance data.[3][6][7] Discard gloves immediately if contamination is suspected. |
| Eye Protection | Safety Goggles: Wear tightly fitting safety goggles with side shields to protect against splashes and airborne particles.[8] |
| Respiratory Protection | NIOSH-Approved Respirator: For handling the solid compound or when there is a potential for aerosol generation, a NIOSH-approved N95 respirator is recommended as a minimum.[9][10] For procedures with a higher risk of aerosolization or for spill cleanup, a Powered Air-Purifying Respirator (PAPR) should be used.[9][11] A surgical mask is not sufficient.[9] |
| Protective Clothing | Dedicated Lab Coat: A dedicated lab coat, preferably disposable, should be worn. For procedures with a higher risk of contamination, a disposable gown with long sleeves and tight-fitting cuffs is recommended. |
| Foot Protection | Closed-Toe Shoes: Always wear closed-toe shoes in the laboratory. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure to potent compounds.
| Control | Recommendation |
| Ventilation | All handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[5][12] |
| Containment | For procedures involving larger quantities or with a high likelihood of generating dust, the use of a glove box or other containment enclosure is recommended.[5] |
| Weighing | When weighing the solid compound, use a balance inside a ventilated enclosure. Use anti-static techniques to prevent dispersal of the powder. |
| Solution Preparation | When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing. |
Safe Handling and Operational Procedures
A clear and detailed Standard Operating Procedure (SOP) should be in place for all work involving this compound.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Alert: Notify your supervisor and the institutional safety officer.
-
PPE: Don the appropriate PPE, including a respirator (PAPR recommended for large spills), double nitrile gloves, a disposable gown, and eye protection.
-
Containment: For solid spills, gently cover the spill with absorbent pads to prevent further dispersal. For liquid spills, use an inert absorbent material to contain the spill.
-
Cleanup: Carefully collect all contaminated materials using appropriate tools (e.g., forceps, dustpan). Avoid creating dust.
-
Decontamination: Decontaminate the spill area with an appropriate solvent or detergent, followed by a thorough rinse.
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, absorbent pads, empty vials) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. |
| Liquid Waste | All solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. |
| Container Management | Empty containers that held the solid compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. |
| Final Disposal | All hazardous waste must be disposed of through a certified environmental waste management vendor in accordance with local, state, and federal regulations.[13][14] Incineration is a common disposal method for potent pharmaceutical compounds.[13] |
Disclaimer: This information is intended as a guide and does not replace a thorough, site-specific risk assessment and adherence to all institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Chemical Resistance | Sempermed Gloves [sempermed.com]
- 4. kmpharma.in [kmpharma.in]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. gloves.com [gloves.com]
- 8. 15-KETO LATANOPROST - Safety Data Sheet [chemicalbook.com]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing - BiomatiQ [biomatiq.com]
- 12. fishersci.com [fishersci.com]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 14. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
